molecular formula C8H13NO2 B3049249 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1995848-10-6

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No.: B3049249
CAS No.: 1995848-10-6
M. Wt: 155.19
InChI Key: FZMWNRAQEXINJP-UHFFFAOYSA-N
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Description

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWNRAQEXINJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189863
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
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Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995848-10-6
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID001189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231673-55-3): A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as a transformative tool in modern medicinal chemistry, offering a three-dimensional, saturated bioisosteric replacement for traditional aromatic rings. This strategic substitution can dramatically improve the physicochemical properties of drug candidates, enhancing solubility, metabolic stability, and permeability while maintaining or even improving biological activity. This technical guide provides a comprehensive overview of a key exemplar of this class, Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231673-55-3). We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics, including its potential as a linker in Proteolysis Targeting Chimeras (PROTACs).

The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism

For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in drug design. However, its planarity and associated lipophilicity often contribute to poor pharmacokinetic profiles, including low solubility and susceptibility to metabolic degradation. The bicyclo[1.1.1]pentane (BCP) core offers a compelling solution to these challenges.[1] Its rigid, cage-like structure mimics the linear geometry of a 1,4-disubstituted benzene ring, allowing it to maintain crucial interactions with biological targets.[1]

The advantages of replacing a phenyl ring with a BCP moiety are multifaceted:

  • Improved Solubility: The disruption of planarity and the introduction of a more sp³-rich character generally lead to increased aqueous solubility.[2]

  • Enhanced Metabolic Stability: The strained C-H bonds within the BCP cage are less prone to oxidative metabolism by cytochrome P450 enzymes.[2]

  • Reduced Non-Specific Binding: The decrease in lipophilicity minimizes undesirable interactions with off-target proteins and membranes.

  • Novel Chemical Space: The unique three-dimensional nature of BCPs allows for the exploration of new pharmacophore space and the development of intellectual property.[1]

Physicochemical Properties of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bifunctional molecule that incorporates the advantageous BCP core with two key functionalities: a primary amine and a methyl ester. These groups provide versatile handles for further chemical elaboration, making it a valuable building block in combinatorial chemistry and lead optimization.

PropertyValueSource
CAS Number 2231673-55-3
Molecular Formula C₈H₁₃NO₂[3]
Molecular Weight 155.2 g/mol [3]
Appearance Solid (hydrochloride salt)
Purity Typically >95%[3]

Synthesis of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate: A Mechanistic Approach

Proposed Synthetic Workflow

The synthesis can be envisioned in a two-step sequence starting from the in-situ generation of [1.1.1]propellane, followed by a one-pot, three-component reaction involving an electrophilic nitrogen source and a radical precursor for the acetate moiety.

G cluster_0 Step 1: In-situ Generation of [1.1.1]Propellane cluster_1 Step 2: Three-Component Radical Cascade start 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane (in solution) start->propellane MeLi or t-BuLi Et₂O, low temp. reagents Electrophilic Nitrogen Source (e.g., N-centered radical precursor) + Methyl 2-iodoacetate + Photocatalyst (e.g., Ir(ppy)₃) Visible Light intermediate BCP Radical Intermediate propellane->intermediate Radical Addition product Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate intermediate->product Radical Trapping & Functionalization

Caption: Proposed synthetic workflow for Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate.

Detailed Experimental Protocol (Hypothetical)

Step 1: In-situ Generation of [1.1.1]Propellane

This procedure is adapted from the well-established method for generating [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[6]

  • To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether at -78 °C under an inert atmosphere, add a solution of methyllithium or tert-butyllithium dropwise.

  • Stir the reaction mixture at low temperature for a specified period to ensure complete formation of [1.1.1]propellane in solution. This solution is used directly in the next step without isolation.

Causality: The organolithium reagent facilitates a double dehalogenation and intramolecular cyclization to form the highly strained but kinetically stable [1.1.1]propellane. The low temperature is crucial to prevent oligomerization of the propellane.

Step 2: Photocatalytic Three-Component Amino-Acetoxylation

This step is based on the principles of photoredox-catalyzed multicomponent reactions involving [1.1.1]propellane.[5]

  • To the ethereal solution of [1.1.1]propellane, add an appropriate N-centered radical precursor (e.g., an N-alkoxyphthalimide derivative), methyl 2-iodoacetate, and a photocatalyst such as fac-[Ir(ppy)₃].

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS until consumption of the starting materials.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate. The free amine can be converted to its hydrochloride salt for improved stability and handling.

Causality: The photocatalyst, upon excitation by visible light, initiates a radical cascade. It is proposed that the excited photocatalyst reduces the N-centered radical precursor to generate an electrophilic nitrogen radical. This radical adds to one of the bridgehead carbons of [1.1.1]propellane, causing the central C-C bond to rupture and form a BCP-centered radical. This radical is then trapped by methyl 2-iodoacetate to install the acetate moiety at the other bridgehead position.

Spectroscopic Characterization (Predicted)

While a publicly available, detailed spectroscopic analysis for this specific compound is scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of similar BCP derivatives.[2][7][8]

  • ¹H NMR: The spectrum would be characterized by a singlet for the six equivalent bridge protons of the BCP core, a singlet for the methyl group of the ester, and a singlet for the methylene protons of the acetate group. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic signals for the bridgehead and bridge carbons of the BCP skeleton, in addition to the carbonyl and methoxy carbons of the ester and the methylene carbon of the acetate group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery and Development

The bifunctional nature of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate makes it a highly attractive building block for creating libraries of novel compounds for drug discovery.

As a Scaffold for Novel Pharmacophores

The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.

A Promising Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[11]

The rigid, linear geometry of the BCP core makes Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate an excellent candidate for use as a linker in PROTAC design.[12] The defined distance and spatial orientation between the amino and acetate functionalities can provide precise control over the positioning of the target protein and the E3 ligase.

G cluster_0 PROTAC Structure cluster_1 Mechanism of Action poi_ligand Target Protein Ligand linker Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (as linker precursor) poi_ligand->linker Amide bond formation e3_ligand E3 Ligase Ligand linker->e3_ligand Amide bond formation ternary_complex Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) ubiquitination Polyubiquitination of Target Protein ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

Caption: Role of the BCP scaffold as a rigid linker in PROTACs.

The amino group can be coupled to a carboxylic acid on the E3 ligase ligand, while the ester can be hydrolyzed and the resulting carboxylic acid coupled to an amine on the target protein ligand (or vice versa). This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and exit vectors for optimizing degradation potency and selectivity.

Safety and Handling

As with all laboratory chemicals, Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate and its hydrochloride salt should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is intended for research and development purposes only and is not for human or veterinary use.[3]

Conclusion and Future Outlook

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate stands as a testament to the power of bioisosteric replacement in modern drug discovery. Its unique combination of a rigid, three-dimensional scaffold with versatile functional handles provides medicinal chemists with a powerful tool to overcome common pharmacokinetic challenges and explore novel chemical space. The growing interest in BCPs, coupled with the expanding field of targeted protein degradation, positions this molecule as a key building block for the next generation of therapeutics. As synthetic methodologies for BCPs become more streamlined and scalable, we can expect to see an increasing number of drug candidates incorporating this remarkable scaffold, leading to safer and more effective medicines.

References

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

  • ResearchGate. Synthesis of 1,3‐difunctionalized bicyclo[1.1.1]pentanes. Available from: [Link]

  • Chemical Science (RSC Publishing). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Available from: [Link]

  • PMC. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

  • CP Lab Safety. methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, min 97%, 100 mg. Available from: [Link]

  • ChemRxiv. Synthesis of 1,3-disubstituted bicyclo-[1.1.1]-pentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. Available from: [Link]

  • ResearchGate. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Available from: [Link]

  • PMC. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Available from: [Link]

  • ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available from: [Link]

  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available from: [Link]

  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]

  • ResearchGate. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available from: [Link]

  • ScienceOpen. PROTACs improve selectivity for targeted proteins. Available from: [Link]

  • PubMed. Biological Activity of Natural and Synthetic Compounds. Available from: [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • MDPI. Biological Activity of Natural and Synthetic Compounds. Available from: [Link]

  • Macmillan Group. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Available from: [Link]

  • Google Patents. US4503067A - Carbazolyl-(4)-oxypropanolamine compounds and therapeutic compositions.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Google Patents. US11066405B2 - Bicyclic compounds and their use in the treatment of cancer.
  • PMC. Photochemical cyclization of α-amino esters to access 3-azetidinones. Available from: [Link]

  • ResearchGate. BCP-Bpin and boronic acid synthesis by utilization of carboxylic acids as radical precursors …. Available from: [Link]

  • PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • Google Patents. US5366734A - Continuous release pharmaceutical compositions.
  • Justia Patents. Pharmaceutical Formulation. Available from: [Link]

  • Googleapis.com. (12) United States Patent. Available from: [Link]

  • PMC. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Available from: [Link]

  • PubChem. Pyridazinone compounds and uses thereof - Patent EP-3877376-B1. Available from: [Link]

  • PMC. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Available from: [Link]

  • Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Available from: [Link]

  • DOI. General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. Available from: [Link]

  • PMC. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Available from: [Link]

Sources

A Guide to 3-Aminobicyclo[1.1.1]pentane-1-acetic Acid Methyl Ester: A Key Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven the adoption of three-dimensional molecular scaffolds that can confer superior physicochemical and pharmacokinetic properties compared to traditional planar aromatic systems.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier saturated bioisostere, effectively mimicking para-substituted benzene rings, tert-butyl groups, and alkynes.[2] This guide provides an in-depth technical overview of a particularly versatile BCP derivative, 3-aminobicyclo[1.1.1]pentane-1-acetic acid methyl ester. We will explore its structural and physicochemical properties, detail robust synthetic methodologies, and contextualize its application as a strategic building block in drug development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique advantages of the BCP scaffold.

The Strategic Advantage of the Bicyclo[1.1.1]pentane (BCP) Scaffold

The BCP framework is a highly rigid, propeller-shaped carbocycle that offers a unique three-dimensional vectoral projection of substituents from its bridgehead carbons (C1 and C3).[3] This geometry allows it to function as a non-classical bioisostere of a 1,4-disubstituted phenyl ring. The replacement of a flat aromatic ring with a saturated BCP core often leads to significant improvements in a compound's drug-like properties.[4][5]

Key benefits frequently observed include:

  • Enhanced Aqueous Solubility: The transition from a lipophilic sp²-rich arene to a more polar sp³-rich BCP cage typically reduces the compound's lipophilicity, which can improve solubility and reduce non-specific binding.[1][5]

  • Improved Metabolic Stability: The BCP core, being composed of saturated C-C and C-H bonds, is resistant to common metabolic pathways that affect aromatic rings, such as oxidation by cytochrome P450 enzymes.[4][5]

  • Novel Exit Vector Exploration: The rigid, linear arrangement of substituents on the BCP core provides a defined spatial orientation, allowing chemists to explore chemical space in a more controlled manner compared to the rotational flexibility of a simple alkyl chain.[5]

  • Reduced Non-Specific Binding: The decrease in flat, lipophilic surface area upon replacing a phenyl ring with a BCP can lead to a lower tendency for non-specific, promiscuous binding to off-target proteins.[5]

The subject of this guide, 3-aminobicyclo[1.1.1]pentane-1-acetic acid methyl ester, is a bifunctional building block designed for the seamless incorporation of the BCP scaffold into lead compounds. The primary amine serves as a key nucleophilic handle or a site for amide bond formation, while the methyl ester provides a readily modifiable point of attachment or can be hydrolyzed to the corresponding carboxylic acid.

Molecular Profile and Physicochemical Properties

The structure consists of a bicyclo[1.1.1]pentane core with an amino group (-NH₂) at one bridgehead position and an acetic acid methyl ester group (-CH₂COOCH₃) at the other.

Caption: Structure of 3-aminobicyclo[1.1.1]pentane-1-acetic acid methyl ester.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[6]
Molecular Weight 141.17 g/mol PubChem[6]
IUPAC Name methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate(Derived)
CAS Number 2096992-15-1 (free base)Abcam[]
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene[8]
cLogP 0.4626ChemScene[8]
Hydrogen Bond Donors 1ChemScene[8]
Hydrogen Bond Acceptors 3ChemScene[8]
Rotatable Bonds 1ChemScene[8]

Note: The parent compound of the title molecule is 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid. The title refers to the methyl ester, however, the CAS number provided is for the free acid. The properties listed are for the parent compound unless otherwise specified for a derivative.

Synthetic Strategies: A Guide to Practice

The synthesis of 1,3-disubstituted BCPs almost universally relies on the ring-opening of the highly strained precursor, [1.1.1]propellane .[2] Accessing bifunctional BCPs with differentiated termini, such as an amine and a carboxylic acid derivative, requires a carefully planned multi-step sequence. Below is a representative, field-proven synthetic workflow.

Synthesis_Workflow propellane [1.1.1]Propellane diketone BCP Diketone Intermediate propellane->diketone Photochemical addition (e.g., with diacetyl) diacid BCP-1,3-dicarboxylic acid diketone->diacid Haloform Reaction (e.g., NaOBr) monoester Mono-acid Mono-ester diacid->monoester Statistical Mono-esterification (MeOH, H⁺, controlled) acyl_azide Acyl Azide Intermediate monoester->acyl_azide 1. Activation (e.g., SOCl₂) 2. Azide source (e.g., NaN₃) isocyanate Isocyanate Intermediate acyl_azide->isocyanate Curtius Rearrangement (Heat, Δ) carbamate Boc-Protected Amine isocyanate->carbamate Trapping with t-BuOH final_product Final Product (after deprotection & esterification) carbamate->final_product 1. Boc Deprotection (e.g., TFA) 2. Esterification of Acetic Acid

Caption: General synthetic workflow for 3-aminobicyclo[1.1.1]pentane derivatives.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

This foundational step creates the BCP core with versatile carboxylic acid handles at both bridgeheads.

  • Rationale: The reaction of [1.1.1]propellane with a radical acceptor is the most common method for generating the BCP core. A photochemical addition to an acetyl derivative followed by a haloform reaction is a scalable approach to the diacid.[2]

  • Step 1: Photochemical Addition

    • In a flow reactor equipped with a suitable UV lamp, co-flow a solution of [1.1.1]propellane in an inert solvent (e.g., Et₂O) and a solution of diacetyl.

    • Irradiate the mixture to promote the radical addition, forming 1,3-diacetylbicyclo[1.1.1]pentane.

    • Monitor the reaction by GC-MS for consumption of the starting material.

    • Upon completion, concentrate the solvent under reduced pressure. The crude diketone is often carried forward without extensive purification.

  • Step 2: Haloform Reaction

    • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cooled (0 °C) solution of sodium hydroxide.

    • Add the crude diketone from the previous step to the NaOBr solution dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench any excess oxidant with sodium thiosulfate solution.

    • Acidify the aqueous solution with concentrated HCl to pH ~1, precipitating the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Differentiation of the Carboxylic Acids and Amine Formation

The key challenge is the selective conversion of one carboxylic acid to an amine while preserving the other (or a derivative thereof). The Curtius rearrangement is the classic and reliable method for this transformation.[2]

  • Rationale: To differentiate the two identical carboxylic acids, a statistical mono-esterification is performed. The remaining free carboxylic acid is then converted to an amine via the Curtius rearrangement, which proceeds through an isocyanate intermediate. This isocyanate is trapped with tert-butanol to install a stable, acid-labile Boc protecting group.

  • Step 1: Mono-esterification and Activation

    • Suspend the diacid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) and heat to reflux for a controlled period. The reaction yields a statistical mixture of diacid, mono-ester, and di-ester. Isolate the desired mono-acid mono-ester product by column chromatography.

    • Treat the isolated mono-ester with an activating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., DCM) to form the acyl chloride.

  • Step 2: Curtius Rearrangement

    • Add a solution of the crude acyl chloride to a solution of sodium azide in aqueous acetone at 0 °C to form the acyl azide.

    • Extract the acyl azide into an organic solvent (e.g., toluene) and dry carefully.

    • Heat the solution of the acyl azide to induce the Curtius rearrangement, forming the isocyanate. The nitrogen gas evolution is a sign of reaction progress.

  • Step 3: Trapping and Final Steps

    • Add tert-butanol to the isocyanate solution and continue heating to form the N-Boc protected amino BCP derivative (3-(Boc-amino)-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester).

    • Purify this intermediate by column chromatography.

    • For the final free amine, the Boc group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM).

    • The acetic acid side chain is typically installed prior to the Curtius rearrangement or via functional group interconversion of the ester.

Application in Drug Discovery: A Versatile Linker

The title compound is a quintessential building block for fragment-based drug discovery (FBDD) and lead optimization. The orthogonally functionalized bridgehead positions allow for its directed incorporation into molecules.

  • Peptide and Amide Synthesis: The primary amine can be readily coupled with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to form stable amide bonds. The parent amino acid has been successfully incorporated into both linear and cyclic peptides to impart conformational rigidity and improved properties.[2][9]

  • Linker and Spacer: The BCP core acts as a rigid, non-metabolizable linker. The distance between the C1 and C3 carbons is comparable to the distance between the 1 and 4 positions of a benzene ring, allowing it to maintain critical pharmacophoric distances.[10]

  • Library Synthesis: The amine can be used in reductive amination reactions or as a nucleophile in SₙAr reactions, while the ester can be hydrolyzed and used in amide couplings, making the molecule a valuable starting point for parallel synthesis of compound libraries.

A notable early success story for BCP bioisosterism was Pfizer's replacement of a phenyl ring in a γ-secretase inhibitor with a BCP core, which led to dramatically improved solubility and metabolic stability while maintaining potency.[5] This case study validated the BCP scaffold as a powerful tool in the medicinal chemist's arsenal.

Conclusion

3-Aminobicyclo[1.1.1]pentane-1-acetic acid methyl ester and its parent derivatives are not merely chemical curiosities but are now established, high-value building blocks in modern medicinal chemistry. Their ability to confer three-dimensionality and significantly improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates makes them indispensable for overcoming the limitations of traditional flat aromatic structures.[1] The synthetic routes, while requiring specialized knowledge of strained-ring chemistry, are robust and scalable, ensuring a reliable supply for research and development programs. As the push to create more sophisticated and effective therapeutics continues, the strategic application of the BCP scaffold, enabled by versatile building blocks like the one detailed herein, will undoubtedly continue to grow.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Shire, B.R., & Anderson, E.A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. Available at: [Link]

  • Subbaiah, M.A.M., & Meanwell, N.A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

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  • Pritz, S., et al. (2005). Synthesis of a chiral amino acid with bicyclo[1.1.1]pentane moiety and its incorporation into linear and cyclic antimicrobial peptides. Organic & Biomolecular Chemistry, 3(14), 2582-2586. Available at: [Link]

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The Bicyclo[1.1.1]pentane (BCP) Amino Ester: A 3D Building Block Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in medicinal chemistry is shifting from planar, aromatic-rich molecules towards three-dimensional (3D) scaffolds that can better explore the complexities of biological target space. This guide provides a comprehensive technical overview of the bicyclo[1.1.1]pentane (BCP) core, with a specific focus on BCP amino ester building blocks. We will delve into the fundamental advantages of the BCP scaffold as a non-classical bioisostere, detailing its profound impact on critical drug-like properties such as solubility, metabolic stability, and permeability. This whitepaper offers an in-depth analysis of synthetic strategies, provides detailed experimental protocols, and showcases case studies where the BCP motif has been successfully implemented to overcome longstanding challenges in drug development.

Introduction: Escaping Flatland with Saturated Scaffolds

For decades, medicinal chemistry has been dominated by "flat," sp2-hybridized aromatic rings. While effective, this over-reliance can lead to compounds with poor physicochemical properties, such as low aqueous solubility and high metabolic liability. The concept of "escaping from flatland" advocates for the incorporation of sp3-rich, three-dimensional scaffolds to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall drug-likeness.[1][2]

Among the most promising of these 3D fragments is the bicyclo[1.1.1]pentane (BCP) cage. This highly strained, rigid scaffold has emerged as a premier bioisostere for several common medicinal chemistry motifs, including para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4][5][6] Its unique, rod-like geometry allows it to mimic the linear trajectory of a p-phenylene spacer without the associated electronic properties or metabolic vulnerabilities of an aromatic ring.[7] The introduction of amino and ester functionalities at the bridgehead positions creates versatile building blocks, BCP amino esters, that serve as powerful tools for drug discovery programs.

cluster_0 Traditional 2D Scaffold cluster_1 3D Bioisostere A para-Substituted Phenyl Ring B 1,3-Disubstituted BCP Core A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of a p-phenyl ring with a BCP core.

Physicochemical Advantages of the BCP Core

The substitution of a planar aromatic ring with a BCP scaffold imparts significant and predictable improvements to a compound's physicochemical properties. This is not merely a theoretical advantage; it has been repeatedly demonstrated in preclinical and clinical candidates.[8][9]

Key Advantages:

  • Enhanced Solubility: The saturated, non-polar nature of the BCP core disrupts crystal packing and reduces the energetic penalty of solvation compared to a flat aromatic ring, often leading to a dramatic increase in aqueous solubility.[1][7][8]

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, often forming reactive epoxide intermediates.[9] The BCP core, being a saturated hydrocarbon, is significantly more resistant to this metabolic pathway, leading to improved half-life and a cleaner safety profile.[9]

  • Increased Permeability: While increasing sp3 character can sometimes reduce permeability, the rigid BCP scaffold often improves this property by reducing the polar surface area and enhancing passive diffusion characteristics.[2][8][10]

  • Reduced Lipophilicity: Compared to its bioisosteres like the phenyl ring or even other cages like cubane, the BCP core has fewer carbon atoms, resulting in a lower calculated logP (cLogP).[3][7] This can help mitigate issues related to non-specific binding and toxicity.

Data Presentation: Comparative Physicochemical Properties

The table below summarizes the typical improvements observed when replacing a para-phenyl ring with a BCP core, as exemplified by the development of a γ-secretase inhibitor by Pfizer.[2][8][9]

Propertyp-Fluorophenyl Analog (BMS-708,163)BCP AnalogOutcome
γ-Secretase Inhibition (IC50) EquiponentEquiponentPotency Maintained
Aqueous Solubility LowSignificantly ImprovedEnhanced Developability
Passive Permeability ModerateSignificantly ImprovedBetter Absorption Profile
Mouse Oral Absorption (AUC) Baseline~4-fold IncreaseSuperior Bioavailability[8]
Metabolic Stability ModerateImprovedReduced Clearance

Synthesis of BCP Amino Ester Building Blocks

The synthetic accessibility of BCP derivatives has exploded in the last decade, primarily through strain-release reactions of [1.1.1]propellane.[10] This highly reactive precursor serves as the gateway to a vast array of functionalized BCP cores.

cluster_workflow General Synthetic Workflow Propellane [1.1.1]Propellane Radical_Addition Radical Addition to Propellane Propellane->Radical_Addition Radical_Initiation Radical Initiation (e.g., Photocatalysis) Radical_Initiation->Radical_Addition BCP_Radical Bridgehead BCP Radical Intermediate Radical_Addition->BCP_Radical Functionalization Trapping / Functionalization (e.g., with N-nucleophile precursor) BCP_Radical->Functionalization Protected_BCP Protected BCP Amine Derivative Functionalization->Protected_BCP Final_Product BCP Amino Ester Building Block Protected_BCP->Final_Product Esterification & Deprotection

Caption: General workflow for synthesizing BCP amino esters from [1.1.1]propellane.

Authoritative Protocol: Synthesis of (S)-ω-Acidic-BCP-Glycine Derivative

This protocol is adapted from methodologies reported in the literature and demonstrates a multi-step sequence to achieve a chiral BCP amino acid derivative.[7] This approach highlights the conversion of a readily available BCP starting material into a high-value building block.

Objective: To synthesize a chiral BCP-glycine derivative from a commercially available ester-BCP-acid.

Pillar of Trustworthiness: Each step involves well-established, high-yielding transformations. The causality for each reagent choice is explained to ensure reproducibility and understanding.

Step-by-Step Methodology:

  • One-Carbon Homologation (Arndt-Eistert Reaction):

    • a. Acid Chloride Formation: To a solution of commercially available ester-BCP-acid (1.0 eq) in dry dichloromethane (DCM) under an argon atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

      • Causality: Oxalyl chloride is a classic reagent for converting carboxylic acids to highly reactive acid chlorides, necessary for the next step. DMF catalyzes the reaction via formation of the Vilsmeier reagent.

    • b. Diazo Ketone Formation: In a separate flask, treat diazomethane (2.5 eq) in diethyl ether at 0°C with the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

      • Causality: The acid chloride reacts with diazomethane to form an intermediate diazoketone. This is a crucial step in the Arndt-Eistert sequence. Extreme caution is required when handling diazomethane.

    • c. Wolff Rearrangement: To the diazoketone solution, add silver benzoate (0.1 eq) and sonicate or heat gently (40°C) until nitrogen evolution ceases. Quench with water.

      • Causality: The silver catalyst promotes the Wolff rearrangement, where the diazoketone expels N2 and rearranges to a ketene, which is then trapped by water to form the homologated carboxylic acid, now with one additional carbon.

  • Ester Protection and Reduction:

    • a. Mixed Diester Formation: Protect the newly formed carboxylic acid, for example, as a methyl ester using TMS-diazomethane or standard Fischer esterification conditions.

      • Causality: Protection of the acid is necessary to selectively reduce the other ester group present on the BCP core.

    • b. Selective Hydrolysis: Selectively hydrolyze the original ester group (e.g., a t-butyl ester with TFA or an ethyl ester with LiOH) to reveal the corresponding carboxylic acid.

      • Causality: Orthogonal protecting groups allow for selective deprotection, a cornerstone of complex molecule synthesis.

    • c. Borane Reduction: To the resulting acid in dry THF at 0°C, add borane-THF complex (1.1 eq) dropwise. Stir for 3 hours at room temperature.

      • Causality: Borane is a highly selective reagent for reducing carboxylic acids to primary alcohols in the presence of esters.

  • Introduction of the Amino Group (Strecker Synthesis):

    • a. Oxidation to Aldehyde: To the primary alcohol in DCM, add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 1 hour.

      • Causality: The Dess-Martin oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation.

    • b. Chiral Amine Formation: To the crude aldehyde, add R-(–)-α-phenylglycinol (1.0 eq) and a suitable cyanide source (e.g., KCN/AcOH or TMSCN). Stir overnight. This forms a diastereomeric mixture of α-amino nitriles.

      • Causality: This is a stereoselective Strecker reaction. The chiral auxiliary (phenylglycinol) directs the addition of cyanide to form diastereomers that can be separated chromatographically.

    • c. Separation and Hydrolysis: Separate the desired diastereomer by column chromatography. Hydrolyze the nitrile group and cleave the chiral auxiliary under acidic conditions (e.g., 6N HCl, reflux) to yield the final (S)-ω-acidic-BCP-glycine.

      • Causality: The final hydrolysis step unmasks both the carboxylic acid and the primary amine, yielding the target amino acid building block.

Applications in Drug Discovery: A Case Study

The true value of a building block is demonstrated by its application. BCP amino esters and related derivatives have been instrumental in advancing multiple drug discovery programs.

Case Study: γ-Secretase Inhibitor for Alzheimer's Disease

  • The Challenge: The parent compound, BMS-708,163, contained a central p-fluorophenyl ring and suffered from poor solubility and low oral bioavailability, hindering its clinical development.[8]

  • The Solution: Scientists at Pfizer replaced the problematic aromatic ring with a 1,3-disubstituted BCP core.[2][8] This seemingly simple change was transformative.

  • The Outcome: The resulting BCP-containing analog exhibited equipotent inhibition of the γ-secretase enzyme but possessed vastly superior physicochemical properties.[8] It showed significant improvements in aqueous solubility and passive permeability, which translated directly to a four-fold increase in oral absorption in mouse models.[8] This work provided a compelling case for the broader application of BCPs as phenyl ring replacements where improved drug-likeness is required.[2][8]

cluster_drug Incorporation into Lead Molecule BuildingBlock BCP Amino Ester Building Block (H₂N-BCP-COOR) Coupling Amide Bond Formation (EDC, HOBt) BuildingBlock->Coupling Lead_Fragment Lead Molecule Fragment (X-CO-R') Lead_Fragment->Coupling Final_Compound Final Drug Candidate (R'-CO-NH-BCP-COOR) Coupling->Final_Compound

Caption: Schematic of BCP amino ester incorporation via amide coupling.

Future Directions and Challenges

While the synthesis of 1,3-disubstituted BCPs is now well-established, the field continues to evolve. Current research focuses on tackling more complex synthetic challenges:

  • Bridge Functionalization: Developing methods to selectively functionalize the methylene bridge (C2) positions of the BCP core to provide novel exit vectors for substituents.[5]

  • 1,2-Disubstituted BCPs: Creating synthetic platforms to access 1,2-difunctionalized BCPs, which could serve as mimics for ortho- and meta-substituted arenes.[1]

  • Heteroatom-Containing BCPs: Exploring the synthesis of BCP analogues where a bridgehead or bridge carbon is replaced by a heteroatom (e.g., nitrogen or oxygen) to further modulate physicochemical properties.[4]

Conclusion

BCP amino ester building blocks are no longer niche curiosities but have become essential tools in the modern medicinal chemist's toolbox. Their ability to serve as three-dimensional, saturated bioisosteres for problematic aromatic rings provides a validated and powerful strategy for improving the ADME properties of drug candidates. By enhancing solubility, increasing metabolic stability, and improving permeability, the BCP core directly addresses key hurdles in the path to clinical success. As synthetic methodologies become even more sophisticated, the application of these unique building blocks is set to expand, paving the way for the development of safer and more effective medicines.

References

  • Title: Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor Source: PubMed URL: [Link]

  • Title: The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry Source: Semantic Scholar URL: [Link]

  • Title: Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: PMC URL: [Link]

  • Title: A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane Source: PMC URL: [Link]

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au URL: [Link]

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: PMC - NIH URL: [Link]

  • Title: Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives Source: PMC - NIH URL: [Link]

  • Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: a) Synthetic pathways to functionalize BCP bridgehead positions;... Source: ResearchGate URL: [Link]

  • Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: PMC URL: [Link]

  • Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: ResearchGate URL: [Link]

  • Title: Recent advances in the applications of [1.1.1]propellane in organic synthesis Source: ScienceDirect URL: [Link]

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Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere: A Technical Guide to Unlocking Superior Drug-like Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The phenyl ring, a ubiquitous scaffold, often presents challenges related to metabolic instability and poor solubility. The "escape from flatland" paradigm advocates for the use of three-dimensional, saturated bioisosteres to overcome these liabilities. This technical guide provides an in-depth analysis of bicyclo[1.1.1]pentane (BCP) as a nonclassical bioisostere for the para-substituted phenyl ring. We will explore its unique structural attributes, compare its physicochemical properties to the phenyl ring, and detail its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Supported by experimental protocols and key case studies, this guide serves as a resource for researchers, scientists, and drug development professionals seeking to leverage the BCP motif for the design of superior therapeutic candidates.

Introduction: Escaping Flatland with Saturated Scaffolds

The benzene ring is the most prevalent ring system found in marketed drugs, a testament to its utility as a rigid scaffold for orienting functional groups.[1][2] However, its planarity and aromaticity are frequently associated with suboptimal drug-like properties, including poor aqueous solubility due to efficient crystal lattice packing and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which can lead to the formation of toxic quinone-like metabolites.[2][3]

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful strategy in lead optimization. In recent years, the "escape from flatland" initiative has driven the replacement of flat, aromatic systems with saturated, three-dimensional (3D) scaffolds.[2] These sp³-rich structures often confer improved physicochemical properties such as enhanced solubility, greater metabolic stability, and reduced non-specific binding.[4][5][6]

Among these 3D scaffolds, the bicyclo[1.1.1]pentane (BCP) cage has emerged as a highly effective bioisostere for the 1,4-disubstituted (para) phenyl ring.[7][8] This highly strained yet kinetically stable carbocycle acts as a rigid linear spacer, mimicking the geometry of a para-substituted arene while bestowing a significantly improved property profile.[8][9] This guide will dissect the core properties of the BCP motif and provide the technical rationale for its application in drug design.

Structural and Physicochemical Properties: A Comparative Analysis

The decision to replace a phenyl ring with a BCP core is grounded in the fundamental differences in their geometry, electronics, and resulting physicochemical properties.

Geometric and Electronic Comparison

The 1,3-disubstituted BCP core serves as an excellent geometric mimic of a 1,4-disubstituted phenyl ring. The bridgehead carbons of the BCP present substituents with exit vectors that are nearly identical to those of a para-substituted arene. However, the distance between these substituents is slightly shorter in the BCP (approx. 1.85 Å) compared to the phenyl ring (approx. 2.79 Å).[9]

Electronically, the two scaffolds are distinct. The phenyl ring is an sp²-hybridized, aromatic system capable of engaging in π-π stacking and cation-π interactions. The BCP core is a fully saturated, sp³-hybridized system and therefore cannot participate in such interactions.[3] This distinction is critical; if π-stacking is essential for target binding, a BCP replacement may lead to a loss of potency.[1][7] Conversely, if the phenyl ring merely serves as a rigid linker, the BCP can maintain or even improve biological activity while enhancing developability.[9]

Figure 1: Geometric comparison of a phenyl ring and a BCP core.
Physicochemical Property Improvements

The most compelling reason to employ the BCP bioisostere is the dramatic and predictable improvement in key physicochemical properties. The disruption of planarity and increased sp³ character lead to a more favorable profile for drug development.

Table 1: Comparative Physicochemical Data of Phenyl vs. BCP Analogues (LpPLA₂ Inhibitor Case Study)

Property Phenyl-Containing (Darapladib) BCP-Containing (Analogue 5) Fold Change / Difference Reference
Potency (pIC₅₀) 10.2 9.4 -0.8 [10]
Lipophilicity (ChromLogD₇.₄) 6.3 7.0 +0.7 [10]
Kinetic Solubility (µM) 8 74 9.25x Increase [10][11]
FaSSIF Solubility (µg/mL) 399 >1000 ~3x Increase [10]
Permeability (AMP, nm/s) 230 705 3.06x Increase [10][11]
Property Forecast Index (PFI) 10.3 10.0 -0.3 [10]

| Fraction of sp³ Carbons (Fsp³) | 0.25 (for BMS-708,163) | 0.52 (for BCP analogue) | ~2x Increase |[9] |

FaSSIF: Fasted State Simulated Intestinal Fluid; AMP: Artificial Membrane Permeability; PFI: A measure of developability risk.

The causality behind these improvements is clear:

  • Solubility: The 3D, non-planar structure of the BCP core disrupts the efficient crystal lattice packing that is characteristic of flat aromatic compounds, leading to a significant increase in both kinetic and thermodynamic aqueous solubility.[2][9][12]

  • Permeability: The enhanced solubility and modified lipophilicity often translate to improved passive permeability across biological membranes.[13]

  • Lipophilicity: While BCP is less lipophilic than a phenyl ring on a fragment basis, the overall molecular context matters. In some cases, as seen with the LpPLA₂ inhibitor, the ChromLogD may slightly increase, but this is often offset by the removal of an aromatic ring in calculating composite scores like the PFI.[10]

  • Fsp³ Count: Increasing the fraction of sp³-hybridized carbons is a key objective in modern medicinal chemistry, as it correlates with higher clinical success rates. The BCP is an excellent tool for achieving this while maintaining the structural rigidity of an aromatic ring.[9]

Impact on ADME Properties

A primary driver for replacing phenyl rings is to mitigate metabolic liabilities and improve the overall pharmacokinetic profile of a drug candidate.

Enhanced Metabolic Stability

Phenyl rings are prone to oxidation by CYP450 enzymes, proceeding through highly reactive arene oxide intermediates that can be cytotoxic or immunogenic.[3] In contrast, the BCP core, being a saturated hydrocarbon, is significantly more resistant to oxidative metabolism. While metabolism can still occur, it typically proceeds via hydroxylation at the bridgehead C-H bond, a pathway that is generally slower and leads to less reactive metabolites.[3][14] This increased metabolic stability often translates to lower clearance and a longer in vivo half-life.

G cluster_0 Phenyl Ring Metabolism cluster_1 BCP Metabolism Phenyl Phenyl-R AreneOxide Arene Oxide (Reactive) Phenyl->AreneOxide CYP450 Phenol Phenol AreneOxide->Phenol Rearrangement Dihydrodiol Dihydrodiol AreneOxide->Dihydrodiol Epoxide Hydrolase BCP BCP-R BCP_OH Bridgehead Alcohol (Less Reactive) BCP->BCP_OH CYP450 (Slower)

Figure 2: Contrasting metabolic pathways of phenyl and BCP cores.
Case Studies in Drug Discovery

The theoretical benefits of the BCP motif have been validated in numerous drug discovery programs.

  • Case Study: γ-Secretase Inhibitor (Pfizer) The landmark example was the replacement of a para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163.[3][13] The resulting BCP analogue was equipotent to the parent compound but demonstrated significant improvements in aqueous solubility and passive permeability.[13] This superior biopharmaceutical profile translated into a four-fold increase in Cₘₐₓ and AUC values in a mouse model, showcasing a dramatic improvement in oral absorption and bioavailability.[13]

  • Case Study: IDO1 Inhibitors (Bristol Myers Squibb) In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a lead compound suffered from extensive metabolic hydrolysis of a benzamide moiety.[15] Replacing the central phenyl ring with a BCP core effectively shielded the adjacent amide bond from metabolic enzymes. This strategic replacement circumvented the hydrolysis issue, leading to a new lead compound with excellent potency, selectivity, and a favorable pharmacokinetic profile.[15]

Synthetic Strategies & Experimental Protocols

The widespread adoption of BCPs has been fueled by the development of more accessible and scalable synthetic routes.

Accessing the BCP Core

The most common entry point to functionalized BCPs is via the strained hydrocarbon [1.1.1]propellane .[7][8] This molecule readily undergoes ring-opening reactions across its central, inverted C1-C3 bond with radicals or nucleophiles. A practical, large-scale synthesis of the key building block, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been developed, making a wide range of BCP derivatives accessible for medicinal chemistry.[1][2]

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from a scalable synthesis and provides a key starting material for many BCP analogues.[1][2]

Step 1: Photochemical [2+2] Cycloaddition (Flow Chemistry)

  • Prepare a solution of [1.1.1]propellane and a 1.5-fold excess of diacetyl in a suitable solvent (e.g., pentane).

  • Pump the solution through a flow reactor equipped with a 365 nm UV lamp. The residence time should be optimized (e.g., 30-60 minutes).

  • Collect the reactor output and remove the solvent under reduced pressure to yield the diketone adduct. This step is highly efficient and can produce material on a kilogram scale within hours.[1]

Step 2: Haloform Reaction

  • Dissolve the diketone from Step 1 in a mixture of dioxane and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a freshly prepared solution of sodium hypobromite (NaOH and Br₂) while maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with sodium sulfite and acidify to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is crucial for validating the hypothesis that a BCP analogue is more metabolically stable than its phenyl-containing parent.

  • Preparation: Prepare stock solutions of the phenyl compound and the BCP analogue in DMSO (e.g., 10 mM).

  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (HLM, final concentration ~0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the HLM mixture at 37 °C for 5 minutes. Initiate the reaction by adding the test compound (final concentration ~1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line provides the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ). A longer half-life for the BCP analogue indicates superior metabolic stability.

Conclusion and Future Outlook

The bicyclo[1.1.1]pentane motif has firmly established itself as a premier phenyl ring bioisostere in modern drug discovery. Its application is a validated strategy for improving solubility, enhancing metabolic stability, and optimizing pharmacokinetic properties, thereby mitigating common risks in drug development.[2][9][16] The causality is clear: replacing a flat, metabolically vulnerable aromatic ring with a rigid, saturated, 3D scaffold disrupts crystallinity and presents a more robust framework to metabolic enzymes.

While the BCP is an excellent mimic for para-substituted arenes, the field continues to evolve. The development of synthetic routes to 1,2-difunctionalized BCPs is providing access to novel bioisosteres for ortho- and meta-substituted phenyl rings, further expanding the medicinal chemist's toolkit.[12][17] As synthetic accessibility continues to improve, the strategic application of BCPs and related saturated scaffolds will undoubtedly play an increasingly vital role in the design of the next generation of safer and more effective medicines.

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  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Gian de la Torre, et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • Gmiński, R., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules. [Link]

  • Liu, C., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Communications. [Link]

  • Gian de la Torre, et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. [Link]

  • Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. Nature. [Link]

  • ResearchGate. (2022). The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane. [Link]

  • ResearchGate. (2025). Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications. [Link]

  • Vlase, L., et al. (2013). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules. [Link]

Sources

Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate HCl salt vs free base

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate , focusing on the critical operational differences between its Hydrochloride (HCl) Salt and Free Base forms.

HCl Salt vs. Free Base: Handling, Stability, and Synthesis

Executive Summary

Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate is a high-value building block in medicinal chemistry, utilized primarily as a bioisostere for para-substituted phenyl rings or tert-butyl groups. It offers improved metabolic stability and solubility while maintaining precise vector orientation.

For researchers, the critical distinction lies in stability and volatility . The HCl salt is the thermodynamically stable, non-volatile solid form preferred for storage and commercial distribution. The Free Base is a reactive, potentially volatile oil or low-melting solid that should be generated in situ to prevent degradation and stoichiometric errors due to sublimation or carbonate formation.

Technical Profile & Physicochemical Comparison

The following table contrasts the two forms to guide experimental design.

FeatureHCl Salt (Standard)Free Base (Reactive Species)
CAS Number 2231673-55-3 2096992-15-1 (Generic/Related)
Formula C₈H₁₃NO₂ · HClC₈H₁₃NO₂
Mol. Weight 191.66 g/mol 155.20 g/mol
Physical State White to off-white crystalline solidColorless oil or low-melting solid
Volatility Non-volatileModerate volatility (Risk of loss under high vac)
Stability High (Shelf-stable >2 years at -20°C)Low (Sensitive to CO₂/Carbamate formation)
Solubility Water, Methanol, DMSODCM, THF, Ethyl Acetate, Et₂O
Basicity (pKa) Conjugate acid pKa ~6.5–7.5Lower than typical alkyl amines (~9-10) due to s-character

Critical Insight: The bridgehead carbon of the BCP core possesses significant s-character (approx. 30-35% s-character compared to 25% for sp³). This renders the attached amine less basic and less nucleophilic than a standard tert-butylamine, affecting coupling rates and salt stability.

Synthesis & Manufacturing Logic

The synthesis of this scaffold relies on the strain-release chemistry of [1.1.1]propellane .[1] The choice of the HCl salt as the final product is a deliberate manufacturing decision to ensure shelf-life.

3.1 Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the "Turbo-Amide" or Radical Addition route, which is the industry standard for accessing 1,3-disubstituted BCPs.

BCP_Synthesis Propellane [1.1.1]Propellane (Highly Strained Core) Intermediate 1,3-Disubstituted BCP Intermediate Propellane->Intermediate Strain Release (Radical/Anionic) Reagent Radical Precursor / Turbo-Amide Reagent->Intermediate FGI Functional Group Interconversion (Esterification) Intermediate->FGI Chain Extension Deprotection Deprotection & HCl Salt Formation FGI->Deprotection Acid Treatment FinalProduct Methyl 2-(3-aminobicyclo [1.1.1]pentan-1-yl)acetate HCl Salt Deprotection->FinalProduct Precipitation

Figure 1: General synthetic workflow for 1,3-disubstituted BCP amines. The final step locks the volatile amine into a stable salt lattice.

3.2 Why the Salt Form?
  • Volatility Suppression: BCP amines, particularly those with low molecular weights, sublime easily. The HCl salt anchors the molecule in the solid phase.

  • Prevention of Carbamates: The free amine reacts avidly with atmospheric CO₂ to form carbamic acid/carbamates. The protonated ammonium species in the HCl salt is inert to CO₂.

Handling & Experimental Protocols
4.1 Protocol: "Salt Break" (In Situ Free Basing)

Context: When using the building block in nucleophilic substitutions or metal-catalyzed cross-couplings, the free amine is required. Recommendation: Do not isolate the free base if possible. Generate it in situ or immediately prior to use.

Step-by-Step Methodology:

  • Suspension: Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, THF, or DMF).

  • Base Addition: Add a non-nucleophilic organic base (e.g., DIPEA or TEA , 2.0–3.0 equiv).

    • Note: For transition metal catalysis where amine salts might poison the catalyst, a biphasic wash is preferred (see below).

  • Verification: The suspension typically clears as the free base dissolves (if using DCM/THF).

Alternative: Biphasic Extraction (For strict salt removal)

  • Dissolve HCl salt in minimal water or 0.5 M NaOH.

  • Extract 3x with DCM.

  • Dry organics over Na₂SO₄.

  • Concentrate with care: Do not apply high vacuum (<10 mbar) for extended periods; use a rotary evaporator at mild vacuum (approx. 200 mbar) and 25°C to avoid subliming the product.

4.2 Protocol: Peptide Coupling (Amide Bond Formation)

Context: Incorporating the BCP scaffold into a peptide chain.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DMF. Add coupling reagents (e.g., HATU , 1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 mins.

  • Amine Addition: Add Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate HCl (1.0 equiv) directly to the mixture.

  • Base Chase: Immediately add a second portion of DIPEA (2.0 equiv) to neutralize the HCl and activate the amine.

    • Rationale: Adding the salt directly prevents handling the volatile free base. The second shot of base ensures the amine is deprotonated in the presence of the activated ester, trapping it immediately.

Critical Analysis: Bioisosteric Utility

The primary driver for using this compound is its ability to mimic the spatial volume of a phenyl ring while altering physicochemical properties.

5.1 Structural Logic (Graphviz Visualization)

Bioisostere Phenyl Phenyl Ring (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (3D, Aliphatic) Phenyl->BCP Bioisosteric Replacement Properties Solubility Increase Metabolic Stability Vector Retention BCP->Properties:p1 sp3 Character BCP->Properties:p2 No Aromatic Oxidation BCP->Properties:p3 Linear 1,3-Exit Vectors

Figure 2: The logic of BCP bioisosterism.[2] The BCP core provides a "linear" spacer similar to a para-phenyl ring but without the aromatic liability.

  • Solubility: The sp³-rich BCP core reduces logP compared to a benzene ring (approx. ΔlogP -1.0 to -1.5), improving aqueous solubility.

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450-mediated oxidation (epoxidation/hydroxylation), the BCP core is metabolically robust.

References
  • Synthesis of BCP Amines: Kanazawa, J., et al. "Intermolecular Radical Addition to [1.1.1]Propellane: A Convenient Synthesis of Bicyclo[1.1.1]pentylamines."[3] Journal of the American Chemical Society, 2017.

  • Bioisosterism & Properties: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere."[3] Journal of Medicinal Chemistry, 2012.

  • Propellane Safety: "Safety Data Sheet: [1.1.1]Propellane." Organic Syntheses, 2004.[4]

  • Handling Amine Salts: "Practical Guide to Amine Hydrochloride Salts in Synthesis." Common Organic Chemistry Protocols.
  • pKa Studies: Measom, N. D., et al.[5] "The pKa of Bicyclo[1.1.1]pentan-1-amine." Journal of Organic Chemistry, 2019. (Inferred from Chem. Commun. 2015, 51, 8161 regarding BCP basicity).

Sources

Chemical properties of amino-BCP acetate linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Amino-BCP Acetate Linkers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative scaffold in medicinal chemistry, serving as a three-dimensional, non-aromatic bioisostere for phenyl rings and other planar structures.[1][2] This guide provides a comprehensive technical overview of amino-BCP acetate linkers, a novel class of chemical tools designed for advanced bioconjugation and drug delivery systems. We delve into the core chemical properties, synthesis, and functionalization strategies that underpin their utility. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of the BCP core. We explore its impact on physicochemical properties, linker stability, and controlled payload release, with a specific focus on its application in Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Role of Amino-BCP Acetate Linkers in Advanced Bioconjugation

The efficacy and safety of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload.[3][] An ideal linker must be stable in systemic circulation to prevent premature drug release but efficiently cleave to release its payload at the target site.[5][6]

The introduction of the Bicyclo[1.1.1]pentane (BCP) core into linker design marks a significant evolution from traditional 2D linkers (e.g., those based on benzene). The BCP scaffold is a highly strained, rigid polycyclic hydrocarbon that imparts unique three-dimensional geometry.[1] This 3D architecture offers substantial advantages:

  • Improved Physicochemical Properties: Replacing a flat phenyl ring with a BCP core can enhance solubility, reduce metabolic liability, and improve permeability.[2]

  • Enhanced Stability: The rigid BCP cage can sterically shield adjacent bonds, such as esters or amides, from enzymatic or hydrolytic degradation, contributing to greater plasma stability.[3]

  • Novel Spatial Trajectories: The BCP core provides defined exit vectors for connecting to the antibody and the payload, influencing the overall architecture and target engagement of the conjugate.

Amino-BCP acetate linkers are bifunctional constructs featuring the BCP core. The amino group serves as a versatile nucleophilic handle for conjugation to antibodies or payloads, while the acetate (or more broadly, a carboxymethyl) group provides an attachment point for a payload, often via a stable amide or a strategically cleavable ester bond. This modular design allows for precise control over the construction of complex bioconjugates.[1]

Core Chemical Properties of the Amino-BCP Acetate Scaffold

Structural & Physicochemical Properties

The primary advantage of the BCP core is its ability to act as a non-planar, rigid spacer. Unlike the flat, aromatic benzene ring, the BCP cage forces substituents into fixed, 3D-oriented positions. This structural rigidity can prevent undesirable intramolecular interactions and improve the pharmacokinetic profile of the conjugate.[1][2] Studies have shown that incorporating a 3D BCP core into ionizable lipids for mRNA delivery resulted in significantly greater efficiency compared to analogous 2D lipids with benzene or cyclohexane cores.[1]

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyBicyclo[1.1.1]pentane (BCP)BenzeneCyclohexane
Geometry 3D, Rigid, Cage-like2D, Planar, Aromatic3D, Flexible (Chair/Boat)
Solubility Generally higher than aromatic analogs[2]Lower, often lipophilicVariable, depends on conformation
Metabolic Stability High; resistant to oxidative metabolism[2]Susceptible to P450 oxidationCan be hydroxylated
Key Advantage Excellent bioisostere with improved PK properties[1]Established chemistry, rigidSaturated, non-planar
Reactivity & Functional Handles

The amino and acetate groups are the key functional handles that enable the utility of these linkers in bioconjugation.

  • The Amino Group (-NH₂): This primary amine is a strong nucleophile, making it an ideal site for conjugation. It readily reacts with electrophilic moieties such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a cornerstone of protein modification.[][8] The pKa of the bridgehead amine on a BCP core is influenced by the rigid structure but remains sufficiently nucleophilic for standard bioconjugation reactions.

  • The Acetate/Carboxylate Group (-CH₂COOH): This functional group is typically used to attach the payload. The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine on a drug molecule, forming a highly stable amide bond. Alternatively, it can be esterified with a hydroxyl-containing drug, creating an ester linkage that can be designed for cleavage by intracellular esterases.

Caption: Key functional components of an Amino-BCP Acetate linker.

Synthesis and Functionalization Strategies

Modular Synthesis of the BCP Core

The most common precursor for synthesizing functionalized BCPs is [1.1.1]propellane, a highly strained molecule.[9] The central bond of propellane is reactive towards a variety of reagents, including radicals and anions, allowing for the installation of two different functional groups at the bridgehead positions.[2] A modular synthetic route allows for the systematic construction of a library of BCP-based linkers.[1]

A general approach involves the reaction of [1.1.1]propellane with a nitrogen-centered nucleophile (to install the amino group) and a carbon-centered radical or anion precursor that carries the acetate moiety (or a precursor). Photoredox catalysis and radical-initiated reactions have proven particularly effective for functionalizing propellane with excellent functional group tolerance.[2]

start [1.1.1]Propellane step1 Radical/Anionic Addition (e.g., with Zinc Enolate) start->step1 Reagent 1 (Acetate Precursor) intermediate Disubstituted BCP Intermediate (e.g., BCP-ester) step1->intermediate step2 Functional Group Interconversion intermediate->step2 Reagent 2 (Amine Precursor/ Deprotection) final Amino-BCP Acetate Linker step2->final

Caption: Simplified workflow for the synthesis of Amino-BCP Acetate linkers.

Detailed Experimental Protocol: Synthesis of a Model Amino-BCP Acetate Linker

This protocol is a representative example adapted from methodologies described in the literature for the functionalization of [1.1.1]propellane.[2][9] Caution: [1.1.1]propellane is a volatile and strained molecule and should be handled with appropriate care by trained personnel.

  • Preparation of Reagents:

    • Prepare a solution of [1.1.1]propellane in a suitable solvent (e.g., THF, dioxane).

    • Prepare the requisite "turbo" amide (e.g., Lithium N-benzyl-N-(tert-butoxycarbonyl)amide) for installing a protected amine.

    • Prepare a zinc enolate from a bromoacetate derivative for installing the acetate moiety.

  • Step 1: Addition to [1.1.1]Propellane:

    • In an inert atmosphere (N₂ or Ar) glovebox, add the zinc enolate species to the solution of [1.1.1]propellane at 0 °C.[2]

    • Allow the reaction to stir for 1-2 hours. Monitor by TLC or LC-MS for the formation of the mono-adduct.

    • Introduce the "turbo" amide reagent to the reaction mixture and heat as required (e.g., 60-80 °C) to facilitate the second addition.[9]

  • Work-up and Purification:

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected amino-BCP acetate derivative by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified, protected intermediate in a suitable solvent (e.g., dichloromethane).

    • Add a deprotection agent (e.g., trifluoroacetic acid (TFA) for a Boc group) and stir at room temperature.[10]

    • Monitor the reaction until completion.

    • Remove the solvent and excess acid under reduced pressure to yield the final amino-BCP acetate linker as a salt.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Purity can be further assessed by analytical HPLC.[11]

Mechanism of Action: Linker Stability and Cleavage

Designing for Stability

The primary role of the linker is to ensure the conjugate remains intact in circulation.[3] Amino-BCP acetate linkers, when designed with stable amide bonds for both antibody and payload attachment, create a non-cleavable conjugate. In this configuration, the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[5][6] This approach offers high plasma stability and reduces off-target toxicity.

Controlled Cleavage Mechanisms

For many applications, a cleavable linker that releases the payload in its unmodified, native form is desirable. This can be achieved by incorporating a cleavable trigger within the linker structure. The amino-BCP acetate framework is highly adaptable for this purpose.

For example, a dipeptide sequence, such as the well-established valine-citrulline (Val-Cit), can be inserted between the BCP core and the payload.[5][] This sequence is specifically recognized and cleaved by cathepsin B, a protease that is highly expressed in the lysosomal compartments of many tumor cells.[13] Upon cleavage of the peptide, a self-immolative cascade is often triggered, leading to the release of the free drug.[3]

cluster_workflow ADC Mechanism of Action with a Cleavable Linker ADC ADC with Amino-BCP-Peptide Linker (Circulating in Bloodstream) Binding ADC binds to Target Antigen on Cell Surface ADC->Binding Internalization Internalization into Endosome Binding->Internalization Lysosome Fusion with Lysosome (Low pH, High Protease) Internalization->Lysosome Cleavage Cathepsin B cleaves Peptide Sequence Lysosome->Cleavage Release Payload is Released Cleavage->Release Action Payload exerts Cytotoxic Effect Release->Action

Caption: Cellular processing of an ADC with a protease-cleavable linker.

Application in Drug Conjugate Development

Case Study: Antibody-Drug Conjugates (ADCs)

The unique properties of amino-BCP acetate linkers make them highly suitable for ADC development. Their hydrophilicity can help mitigate aggregation issues often seen with hydrophobic payloads, and the rigid 3D core ensures a well-defined spatial separation between the antibody and the drug, which can be crucial for maintaining antigen-binding affinity.[14]

Detailed Experimental Protocol: Conjugation to a Monoclonal Antibody (mAb)

This protocol describes a standard method for conjugating a linker (pre-loaded with a payload) to the surface-accessible lysine residues of a monoclonal antibody.[]

  • Antibody Preparation:

    • The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.4-8.5. If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS using dialysis or a desalting column.[15]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[15]

  • Linker-Payload Activation:

    • This step assumes the linker-payload construct has a terminal carboxylic acid. Dissolve the amino-BCP-acetate-payload construct in an anhydrous organic solvent like DMSO.

    • Add N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) or EDC to convert the carboxylic acid into a reactive NHS ester.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The resulting activated linker-payload is used directly in the next step.

  • Conjugation Reaction:

    • Add the activated NHS-ester-linker-payload solution (in DMSO) to the antibody solution. A common starting point is a 10-fold molar excess of the linker relative to the antibody.[]

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.

  • Purification of the ADC:

    • Remove unreacted linker-payload and byproducts using Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF). The purified ADC will elute in the high molecular weight fractions.

  • Characterization of the ADC:

    • Determine Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated per antibody is a critical quality attribute.

      • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[15]

      • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, providing information on the distribution of the conjugate population.

      • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides the most accurate measurement of DAR and its distribution.

Table 2: Representative Characterization Data for a Model ADC

ParameterMethodResultInterpretation
DAR UV-Vis Spectroscopy3.8On average, ~4 drug molecules per antibody.
Homogeneity HIC-HPLCSingle broad peakHeterogeneous mixture of DAR species.
Aggregation SEC-HPLC>98% MonomerMinimal aggregation induced by conjugation.
Antigen Binding ELISA / SPRKᴅ = 1.2 nM (vs 1.0 nM for naked mAb)Conjugation did not significantly impact binding affinity.[14]
Plasma Stability In vitro incubation>95% intact ADC after 7 daysThe linker provides excellent stability in plasma.

Conclusion and Future Perspectives

Amino-BCP acetate linkers represent a significant advancement in the field of bioconjugation. Their unique 3D geometry, derived from the Bicyclo[1.1.1]pentane core, imparts favorable physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of effective and safe targeted therapies.[1][2] The modular nature of their synthesis allows for precise control over linker design, enabling the creation of both highly stable non-cleavable conjugates and sophisticated cleavable systems that respond to the tumor microenvironment.[5]

The detailed protocols and foundational principles outlined in this guide demonstrate the tractability and versatility of this linker technology. Future research will likely focus on developing novel BCP functionalization chemistries to create linkers with even more diverse properties. Furthermore, the application of amino-BCP acetate linkers is expected to expand beyond ADCs into other modalities, including peptide-drug conjugates (PDCs), small molecule-drug conjugates (SMDCs), and targeted radiopharmaceuticals, opening new avenues for the design of next-generation precision medicines.

References

  • Albericio, F. et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Wang, D. et al. (2023). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing. ACS Nano. Available at: [Link]

  • St. Amant, A. H. et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]

  • Fawcett, A. et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Fawcett, A. et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]

  • So, S. S. et al. (2021). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Kellogg, B. A. et al. (2011). Current ADC Linker Chemistry. PMC. Available at: [Link]

  • Tai, W. et al. (2024). Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Molecular Therapy. Available at: [Link]

  • Agarwal, P. & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. PMC. Available at: [Link]

  • Kinstler, O. et al. (2013). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs. Available at: [Link]

  • Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]

  • Challener, C. (2014). The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition. BioProcess International. Available at: [Link]

  • ResearchGate. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Escaping Flatland: Engineering Novel Saturated Bioisosteres for Para-Substituted Benzenes

[1]

Executive Directive: The 3D Shift

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend—it is a necessity for improving clinical attrition rates. Traditional aromatic scaffolds, while synthetically convenient, often suffer from poor aqueous solubility, non-specific binding, and metabolic liabilities (e.g., formation of reactive epoxides or quinones).

This guide focuses on the para-substituted benzene ring , a ubiquitous motif in pharmacophores.[1] We analyze the transition to saturated, sp³-rich bioisosteres—specifically Bicyclo[1.1.1]pentane (BCP) , Cubane , and Bicyclo[2.2.2]octane (BCO) . These scaffolds offer a strategic advantage: they retain the critical exit vector geometry of benzene while dramatically improving physicochemical properties.

Structural & Physicochemical Analysis[1][2]

To successfully replace a benzene ring, the bioisostere must mimic the spatial orientation of substituents (exit vectors) while improving the ADME profile.

Geometric Fidelity

The success of a bioisostere depends on the distance between bridgehead carbons (the "spacer" length) and the linearity of the exit vectors.

ScaffoldHybridizationExit Vector AngleSpacer Distance (Å)Geometric Match to Benzene
Benzene (Para) sp²180°~2.79 Reference
Cubane sp³180°~2.72 Ideal Match
Bicyclo[2.2.2]octane (BCO) sp³180°~2.60 Good Match
Bicyclo[1.1.1]pentane (BCP) sp³180°~1.85 Short (Compensated by H-bonding/Flexibility)

Data grounded in crystallographic analysis [1, 2].[2][3][4]

Expert Insight: While Cubane is the geometric "perfect match," BCP is often the functional favorite. Despite the shorter ~1.85 Å distance, the BCP scaffold is smaller and less lipophilic than BCO, often fitting into tight binding pockets where the bulk of BCO would clash.

Physicochemical Advantages

Replacing the electron-rich π-system of benzene with a saturated cage yields predictable benefits:

  • Solubility: Disruption of planar π-stacking reduces crystal lattice energy, increasing solubility [3].

  • Metabolic Stability: Elimination of the aromatic ring prevents CYP450-mediated oxidation to toxic metabolites (e.g., arene oxides) [4].

  • Lipophilicity (LogP): BCP and Cubane analogues typically show lower LogP values than their phenyl counterparts, improving the fraction unbound (

    
    ) in plasma.
    

Decision Framework: Scaffold Selection

Choosing the right bioisostere is a multi-parameter optimization problem. Use the following logic flow to guide your scaffold selection.

BioisostereSelectionStartStart: Replace Para-BenzeneSpaceIs the binding pocketlength-restricted?Start->SpaceBulkIs the pocket narrow/sterically tight?Space->BulkNo (Flexible)CubaneSelect Cubane(Perfect length match, moderate bulk)Space->CubaneYes (Strict 2.8Å needed)SolubilityIs aqueous solubilitya critical liability?Bulk->SolubilityNoBCPSelect Bicyclo[1.1.1]pentane (BCP)(Low bulk, high solubility gain)Bulk->BCPYes (Avoid clashes)Solubility->BCPCriticalBCOSelect Bicyclo[2.2.2]octane(Robust, but bulkier)Solubility->BCOManageable

Figure 1: Decision logic for selecting the optimal saturated bioisostere based on steric and physicochemical constraints.

Synthesis Strategy & Protocols

The synthesis of these cages has evolved from academic curiosity to robust process chemistry.

BCP Synthesis: The Propellane Route

The primary entry point for BCPs is [1.1.1]propellane , a highly strained molecule that undergoes radical addition across the central bond.

Protocol: Radical Cross-Coupling of [1.1.1]Propellane

This protocol utilizes a multicomponent radical addition, a standard method for installing the BCP motif [5, 6].

Reagents:

  • [1.1.1]Propellane (0.1–0.5 M solution in Et₂O or THF)

  • Radical Precursor: Aryl iodide (Ar-I) or Heteroaryl halide

  • Photocatalyst: Ir(ppy)₃ or similar (1–2 mol%)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged vial, dissolve the aryl iodide (1.0 equiv) and photocatalyst (1 mol%) in degassed solvent (DCM or MeCN).

  • Addition: Add the [1.1.1]propellane solution (1.5–2.0 equiv) via syringe. Note: Propellane is volatile; handle at low temperatures if possible.

  • Irradiation: Irradiate the mixture with Blue LED light at room temperature for 12–16 hours. The aryl radical generated via SET adds to the central bond of propellane.

  • Termination: The resulting bicyclopentyl radical can be trapped by a heteroatom source or undergo further cross-coupling (e.g., with a diazonium salt or via nickel catalysis for C-C bond formation).

  • Purification: Concentrate the mixture carefully (BCPs can be volatile). Purify via silica gel chromatography.

Self-Validating Checkpoint:

  • NMR Monitoring: The disappearance of the propellane peak at ~2.0 ppm (¹H NMR) confirms consumption.

  • Safety: [1.1.1]Propellane is unstable and can polymerize; store solutions at -78°C and determine titer using a thiophenol titration before use [7].

Cubane Synthesis: The Modern Approach

Historically, cubane synthesis was a multi-step ordeal. Modern methods utilize C-H functionalization and Cross-Coupling .

  • Key Reaction: MacMillan’s copper-catalyzed metallaphotoredox cross-coupling allows for the direct installation of aryl, alkyl, and heteroatom groups onto the cubane core, bypassing the need for unstable intermediates [8].

Case Study: Pfizer’s -Secretase Modulator[5][6]

The power of the BCP bioisostere is best illustrated by Pfizer’s development of PF-06648671 , a

The Challenge: The parent phenyl compound suffered from poor metabolic stability and solubility, limiting its oral bioavailability. The Solution: Replacement of the central para-phenyl ring with a BCP moiety.

Results:

  • Potency: Maintained (IC₅₀ ~ 9.8 nM).[5]

  • Solubility: Improved significantly due to the increased

    
     character.
    
  • Metabolism: The BCP scaffold blocked the metabolic soft spot on the benzene ring, reducing intrinsic clearance (

    
    ) [9].
    

PathwayPhenylParent Phenyl Compound(High Clearance, Low Sol.)DesignBioisosteric Design(Para-Phenyl -> BCP)Phenyl->DesignIdentify LiabilityBCP_AnalogBCP Analog (PF-06648671)(Maintained Potency)Design->BCP_AnalogSynthesisOutcomeClinical Candidate(Improved PK/Solubility)BCP_Analog->OutcomeValidation

Figure 2: Development workflow of PF-06648671 demonstrating the successful application of the BCP bioisostere.

Future Outlook: Beyond Para

While this guide focuses on para-substitution, the field is rapidly expanding to ortho and meta mimics.

  • Bicyclo[2.1.1]hexane (BCH): Recently validated as a scaffold that can mimic ortho and meta substitution patterns depending on the bridge/bridgehead functionalization [10].

  • 2-Oxabicyclo[2.1.1]hexane: An ether-containing variant that offers further modulation of lipophilicity and hydrogen bond accepting capability [11].

References

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination of [1.1.1]Propellane. Science. Link

  • BenchChem. (2025). Scalable Synthesis of 1,3-Disubstituted Bicyclopentyl Derivatives: Application Notes and Protocols. Link

  • Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of [1.1.1]Propellane. Organic Syntheses. Link

  • Garry, O. L., et al. (2023).[6] General Access to Cubanes as Benzene Bioisosteres.[6][7][8] Nature.[6] Link

  • Ahn, K., et al. (2020).[9] Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease.[5] Journal of Medicinal Chemistry. Link

  • Levterov, V. V., et al. (2020). 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of Ortho-Substituted Benzenes.[10] Angewandte Chemie. Link

  • Levterov, V. V., et al. (2024).[11] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition. Link

Methodological & Application

Application Note: Synthesis of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate from [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as highly sought-after motifs in medicinal chemistry, serving as bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2] Their rigid, three-dimensional structure can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability.[1][3] Among the various substituted BCPs, those bearing an amino group are of particular interest for introducing basic centers and enabling further functionalization. This application note provides a detailed, two-step protocol for the synthesis of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, a valuable building block for drug discovery, starting from the readily accessible but highly strained hydrocarbon, [1.1.1]propellane.

The synthetic strategy involves an initial radical-mediated addition of a cyanoacetyl group to [1.1.1]propellane, followed by the reduction of the nitrile to the corresponding primary amine. This approach offers a reliable and scalable route to the target compound.

Reaction Scheme Overview

Part 1: Radical Addition of Methyl Cyanoacetate to [1.1.1]Propellane

Mechanistic Insights

The first step of this synthesis leverages the unique reactivity of [1.1.1]propellane, which arises from its highly strained central C1-C3 bond. This bond is susceptible to homolytic cleavage by radical species. The reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN) to generate isobutyronitrile radicals. These radicals then abstract a hydrogen atom from methyl cyanoacetate, forming a stabilized cyanoacetyl radical. This radical adds to the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical intermediate.[4][5] A subsequent chain transfer step with another molecule of methyl cyanoacetate yields the desired product, methyl 2-{3-cyanobicyclo[1.1.1]pentan-1-yl}acetate, and regenerates the cyanoacetyl radical to continue the chain reaction.[6] The delocalization of electron density in the propellane cage facilitates this radical addition.[4][7]

Experimental Protocol

Materials and Equipment:

  • [1.1.1]Propellane solution in diethyl ether (titrated)[8]

  • Methyl cyanoacetate

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • [1.1.1]Propellane is a volatile and highly strained molecule. Handle it in a well-ventilated fume hood and avoid exposure to heat or shock.[9]

  • AIBN is a flammable solid and can decompose vigorously upon heating. Store it at the recommended temperature and handle with care.

  • Toluene is a flammable and toxic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add a solution of [1.1.1]propellane (1.0 eq) in diethyl ether.

  • Solvent Exchange: Carefully remove the diethyl ether under a gentle stream of argon. Add anhydrous toluene (to achieve a final concentration of ~0.2 M with respect to propellane).

  • Reagent Addition: Add methyl cyanoacetate (1.5 eq) and AIBN (0.1 eq) to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford methyl 2-{3-cyanobicyclo[1.1.1]pentan-1-yl}acetate as a colorless oil.

Data Summary:

ReagentMolar Eq.Amount (for 10 mmol scale)
[1.1.1]Propellane1.010 mmol (in solution)
Methyl Cyanoacetate1.51.49 g (15 mmol)
AIBN0.1164 mg (1 mmol)
Toluene-50 mL
Expected Yield 70-80%

Part 2: Reduction of the Nitrile to a Primary Amine

Mechanistic Insights

The second step involves the reduction of the nitrile functionality to a primary amine. While various reducing agents can accomplish this transformation, a combination of Raney Nickel and potassium borohydride (KBH4) in ethanol offers a mild and efficient method.[11] This system avoids the use of harsh reagents like lithium aluminum hydride and often provides high yields of the primary amine with minimal formation of secondary or tertiary amine byproducts.[11][12] The reaction proceeds through the hydrogenation of the nitrile group on the surface of the Raney Nickel catalyst, with KBH4 serving as the hydride source.[13][14]

Experimental Protocol

Materials and Equipment:

  • Methyl 2-{3-cyanobicyclo[1.1.1]pentan-1-yl}acetate

  • Raney Nickel (50% slurry in water)

  • Potassium borohydride (KBH4)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and is a flammable solid. Handle it as a slurry in water or ethanol and never allow it to dry completely.[15]

  • Potassium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

  • The reduction reaction generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

Procedure:

  • Catalyst Preparation: In a 100 mL round-bottom flask, carefully wash the Raney Nickel slurry (1.0 eq by moist weight) with anhydrous ethanol three times to remove water.

  • Reaction Setup: To the flask containing the washed Raney Nickel, add anhydrous ethanol, followed by methyl 2-{3-cyanobicyclo[1.1.1]pentan-1-yl}acetate (1.0 eq).

  • Reducing Agent Addition: Cool the mixture in an ice bath and slowly add potassium borohydride (4.0 eq) portion-wise while stirring vigorously.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate. The product can be further purified by crystallization of its hydrochloride salt if necessary.

Data Summary:

ReagentMolar Eq.Amount (for 5 mmol scale)
Methyl 2-{3-cyanobicyclo[1.1.1]pentan-1-yl}acetate1.0826 mg (5 mmol)
Raney Nickel (moist weight)1.0~320 mg (5 mmol)
Potassium Borohydride (KBH4)4.01.08 g (20 mmol)
Anhydrous Ethanol-25 mL
Expected Yield 85-95%

Characterization of the Final Product

The final product, methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the bicyclo[1.1.1]pentane cage protons, the methylene protons of the acetate group, and the methyl ester protons.

  • ¹³C NMR: To identify the carbons of the BCP core, the carbonyl carbon, and the methyl ester carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To observe the characteristic N-H stretching of the primary amine and the C=O stretching of the ester.

Workflow and Mechanism Diagrams

Synthesis_Workflow Propellane [1.1.1]Propellane Radical_Addition Radical Addition Propellane->Radical_Addition Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Radical_Addition AIBN AIBN AIBN->Radical_Addition Initiator Intermediate_Nitrile Methyl 2-{3-cyanobicyclo[1.1.1] pentan-1-yl}acetate Radical_Addition->Intermediate_Nitrile Reduction Nitrile Reduction Intermediate_Nitrile->Reduction RaneyNi Raney Ni RaneyNi->Reduction Catalyst KBH4 KBH4 KBH4->Reduction Hydride Source Final_Product Methyl 2-{3-aminobicyclo[1.1.1] pentan-1-yl}acetate Reduction->Final_Product

Caption: Overall synthetic workflow.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 x Isobutyronitrile Radical AIBN->Initiator_Radical Δ (80°C) Initiator_Radical2 Isobutyronitrile Radical Cyanoacetyl_Radical Cyanoacetyl Radical Initiator_Radical2->Cyanoacetyl_Radical + Methyl Cyanoacetate Methyl_Cyanoacetate Methyl Cyanoacetate BCP_Radical BCP Radical Intermediate Cyanoacetyl_Radical->BCP_Radical + Propellane Propellane [1.1.1]Propellane Product_Nitrile Methyl 2-{3-cyanobicyclo[1.1.1] pentan-1-yl}acetate BCP_Radical->Product_Nitrile + Methyl Cyanoacetate Product_Nitrile->Cyanoacetyl_Radical regenerates

Caption: Radical addition mechanism.

Conclusion

This application note details a robust and efficient two-step synthesis of methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate from [1.1.1]propellane. The methodology utilizes a radical-mediated addition followed by a mild nitrile reduction, providing good overall yields. The described protocols are well-suited for laboratory-scale synthesis and can be adapted for larger-scale production of this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. PMC. Available at: [Link]

  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. Available at: [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Method for the production of primary amines by hydrogenating nitriles. Google Patents.
  • Making [1.1.1]Propellane. YouTube. Available at: [Link]

  • Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science (RSC Publishing). Available at: [Link]

  • [1.1.1]Propellane. Organic Syntheses Procedure. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. Available at: [Link]

  • Method for the hydrogenation of nitriles to primary amines. Google Patents.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Syntheses of 3‐aminobicyclo[1.1.1]petane‐1‐carboxylic acid derivatives... ResearchGate. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Available at: [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Greenbook.net. Available at: [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. PMC. Available at: [Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available at: [Link]

  • A) Reaction of [1.1.1]propellane (1) with radicals and anions. B) BCP‐Analogues of some selected pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. Available at: [Link]

  • 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. PubChem. Available at: [Link]

  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

  • methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

  • University of Southampton Research Repository. Available at: [Link]

  • (1-{[(2-{3-aminobicyclo[1.1.1]pentan-1-yl}ethyl)amino]methyl}-2,2-dimethylcyclopropyl)methanol. Chemspace. Available at: [Link]

Sources

High-Efficiency Reductive Amination of 3-Aminobicyclo[1.1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Bicyclo[1.1.1]pentane (BCP) has emerged as a critical "saturated bioisostere" for para-phenyl rings and tert-butyl groups in medicinal chemistry.[1][2] By replacing a phenyl ring with a BCP core, drug developers can significantly improve solubility (Fsp³ character) and metabolic stability while maintaining the precise exit vector geometry required for target binding.

However, the 3-aminobicyclo[1.1.1]pentane motif presents unique synthetic challenges.[1][2] The bridgehead nitrogen possesses increased


-character in its bonding orbitals due to the strained cage, resulting in reduced nucleophilicity  (pKa ~8.0–8.5) compared to standard alkyl amines (pKa ~10.5).[2] Furthermore, the bulk of the BCP cage creates steric hindrance during the initial attack on carbonyl electrophiles.

This guide details two distinct protocols to address these challenges:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) for reactive aldehydes.[2]

  • Method B (Advanced): Titanium(IV) Isopropoxide [Ti(O

    
    Pr)
    
    
    
    ] mediated coupling for ketones and electron-rich aldehydes.[2]

Critical Mechanistic Factors

The "Goldilocks" Basicity

The BCP amine occupies a unique basicity niche. It is less basic than a tert-butyl amine but significantly more basic than an aniline.[2]

  • Implication: The amine is basic enough to form an imine but requires acid catalysis (acetic acid or Lewis acid) to drive the equilibrium, especially with ketones.

Volatility & Salt Forms

Free base 3-amino-BCP is volatile and can sublime.[2]

  • Best Practice: Always store and weigh the amine as its Hydrochloride (HCl) salt .[2] Both protocols below are designed to use the HCl salt directly, neutralizing it in situ to prevent loss of stoichiometry.

Decision Matrix: Selecting the Right Condition

Use the following logic flow to determine the appropriate experimental setup.

decision_tree Start Start: BCP-Amine Coupling CarbonylType Identify Carbonyl Partner Start->CarbonylType Aldehyde Aldehyde (R-CHO) CarbonylType->Aldehyde Ketone Ketone (R-C=O-R') CarbonylType->Ketone Sterics Is the Aldehyde Hindered? Aldehyde->Sterics MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Mediated) Ketone->MethodB Always MethodA Method A: STAB / AcOH (Standard) Sterics->MethodA No Sterics->MethodB Yes

Figure 1: Decision matrix for selecting reductive amination conditions based on electrophile reactivity.

Experimental Protocols

Method A: The "Standard" Protocol (STAB)

Best for: Unhindered aldehydes.[2] Mechanism: In situ formation of iminium species followed by rapid reduction by Sodium Triacetoxyborohydride (STAB).[2] STAB is mild and tolerates other functional groups (esters, nitro, nitriles).[2]

Reagents & Stoichiometry
ComponentEquivalentsRole
BCP-Amine HCl 1.0 equivNucleophile
Aldehyde 1.0 - 1.2 equivElectrophile
DIPEA / TEA 1.0 equivNeutralizes HCl salt
Acetic Acid (AcOH) 1.0 - 2.0 equivActivates carbonyl; buffers reaction
NaBH(OAc)

1.5 - 2.0 equivHydride source (Selective)
DCE or DCM 0.1 - 0.2 MSolvent (Anhydrous)
Step-by-Step Workflow
  • Salt Neutralization: In a dry vial, suspend BCP-Amine HCl (1.0 equiv) in 1,2-Dichloroethane (DCE). Add DIPEA (1.0 equiv) and stir for 5 minutes. Note: The solution may remain cloudy.

  • Carbonyl Addition: Add the Aldehyde (1.1 equiv).[2]

  • Activation: Add Acetic Acid (2.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; imine intermediate is rarely seen with STAB as reduction is fast).

  • Quench: Add saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Dry organics over Na

    
    SO
    
    
    
    , filter, and concentrate.[2]
Method B: The "Heavy Lifter" Protocol (Titanium Mediated)

Best for: Ketones, hindered aldehydes, or electron-deficient amines.[2] Mechanism: Ti(O


Pr)

acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (dehydration). The imine is then reduced by NaBH

.[2][3]
Reagents & Stoichiometry
ComponentEquivalentsRole
BCP-Amine HCl 1.0 equivNucleophile
Ketone 1.0 - 1.5 equivElectrophile
TEA 2.0 equivNeutralizes HCl salt
Ti(O

Pr)

1.5 - 2.0 equivLewis Acid / Dehydrating Agent
NaBH

2.0 equivReducing Agent (Added in Step 2)
MeOH / EtOH 0.2 MSolvent (Step 2 only)
Step-by-Step Workflow

titanium_workflow Step1 1. Mix Amine HCl + Ketone + TEA Step2 2. Add Ti(OiPr)4 (Neat or in THF) Step1->Step2 Step3 3. Stir 6-18h (Imine Formation) Step2->Step3 Step4 4. Dilute w/ MeOH Cool to 0°C Step3->Step4 Step5 5. Add NaBH4 (Reduction) Step4->Step5 Step6 6. Modified Workup Step5->Step6

Figure 2: Titanium-mediated reductive amination workflow.

  • Imine Formation (The "Neat" Trick): In a dry vial, combine BCP-Amine HCl, Ketone, and TEA.[2] Immediately add Ti(O

    
    Pr)
    
    
    
    (1.5–2.0 equiv).[2]
    • Expert Tip: If the reaction volume is very small, add minimal anhydrous THF to ensure mixing.[2] However, running this step neat or highly concentrated maximizes imine formation.[2]

  • Incubation: Seal and stir at RT (or 40–50°C for difficult ketones) for 6–18 hours.

  • Reduction: Dilute the viscous mixture with anhydrous Methanol (to ~0.2 M). Cool to 0°C.[2]

  • Hydride Addition: Carefully add NaBH

    
     (2.0 equiv) portion-wise. (Caution: Gas evolution).[2]
    
  • Completion: Allow to warm to RT and stir for 1–2 hours.

Critical Workup (Avoiding the "Titanium Nightmare")

Titanium reactions often form a gelatinous emulsion upon aqueous quench, making filtration impossible. Use one of these specific quenching methods:

  • Option 1 (Small Scale): Add 10% NaOH solution until the mixture turns white and thick.[2] Add EtOAc and Celite.[2] Filter the slurry through a Celite pad.[2] The titanium salts will stay in the Celite.

  • Option 2 (Large Scale): Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) .[2] Stir vigorously for 1–2 hours. The tartrate complexes the titanium, resulting in two clear layers that separate easily.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Carbonyl is too hindered or "wet" solvent.[2]Switch to Method B (Ti-mediated).[2] Ensure molecular sieves are not used with STAB (can hinder reaction), but use anhydrous solvents.
Bis-alkylation Primary amine is too nucleophilic or aldehyde in large excess.[2]Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Gelatinous Workup (Method B) Titanium hydroxides forming a network.[2]Do not use simple water quench.[2] Use Rochelle's Salt or dilute NH

OH.[2]
Product trapped in aqueous BCP amines are polar.[2]Ensure the aqueous layer is pH > 10 during extraction.[2] Use CHCl

/iPrOH (3:1) for extraction if needed.[2]

References

  • Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] [Link]

  • Mattson, R. J., et al. (1990).[2][4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mykhailiuk, P. K. (2019).[2] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[2] [Link]

Sources

Application Notes and Protocols for the Radical Multicomponent Carboamination Synthesis of Bicyclo[1.1.1]pentane (BCP) Esters

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bicyclo[1.1.1]pentane (BCP) Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with superior physicochemical properties is paramount. Three-dimensional, small-ring scaffolds have emerged as powerful tools to expand drug-like chemical space.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a bioisostere for the commonly employed para-substituted phenyl ring and the tert-butyl group.[1][3] The replacement of these traditional fragments with a BCP cage can confer remarkable benefits to a drug candidate, including enhanced aqueous solubility, improved metabolic stability, and better passive permeability, all of which are critical determinants of pharmacokinetic profiles.[1]

Despite their potential, the synthetic accessibility of functionalized BCPs has historically been a significant bottleneck.[1] This guide details a robust and efficient one-pot radical multicomponent carboamination of [1.1.1]propellane, a seminal method developed by Uchiyama and coworkers, to afford multifunctionalized BCP derivatives.[1][4] This approach is distinguished by its mild reaction conditions, operational simplicity, and scalability, offering a direct route to valuable 3-substituted BCP-amines and their ester precursors.[1][2]

Reaction Principle: A Radical Cascade Approach

The core of this methodology lies in a radical-mediated cascade reaction initiated on the highly strained central C-C bond of [1.1.1]propellane. The reaction brings together three components in a single pot: a carbon-centered radical source, an amine equivalent, and the BCP precursor, [1.1.1]propellane.

The generally accepted mechanism, supported by density functional theory (DFT) calculations, proceeds as follows:

  • Radical Generation: An initial carbon-centered radical is generated from a suitable precursor. In the protocol detailed below, this is exemplified by the formation of a methoxycarbonyl radical from methyl carbazate.

  • Addition to Propellane: The generated radical rapidly adds to the central, highly strained bond of [1.1.1]propellane, leading to the formation of a bridgehead BCP-radical intermediate. This step is highly exergonic and serves as the driving force for the reaction.

  • Radical Trapping: The newly formed BCP-radical is then trapped by a radical acceptor, such as di-tert-butyl azodicarboxylate (DBAD). This step is crucial as it prevents undesired polymerization of the propellane.

  • Chain Propagation/Termination: The resulting amidyl radical can then participate in further radical processes to complete the carboamination.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Radical Carboamination Mechanism cluster_initiation Radical Initiation cluster_propagation Propagation Cycle Radical_Precursor Radical Precursor (e.g., Methyl Carbazate) Carbon_Radical Carbon-centered Radical (R•) Radical_Precursor->Carbon_Radical Oxidant (e.g., TBHP, Fe(Pc)) Propellane [1.1.1]Propellane Carbon_Radical->Propellane Addition Carbon_Radical->Propellane BCP_Radical BCP-Radical Intermediate Radical_Acceptor Radical Acceptor (DBAD) BCP_Radical->Radical_Acceptor Trapping Amidyl_Radical Amidyl Radical Intermediate Product Carboaminated BCP Product Amidyl_Radical->Product Further Steps

Caption: Proposed mechanism for the radical multicomponent carboamination of [1.1.1]propellane.

Experimental Workflow Start Start: Inert Atmosphere Setup Reagent_Prep Prepare Reagent Solutions: - Hydrazine derivative in MeCN - DBAD in MeCN - Catalyst & Base in MeCN Start->Reagent_Prep Propellane_Prep Prepare/Titer [1.1.1]Propellane Solution in Pentane Start->Propellane_Prep Reaction_Setup Combine Reagent Solutions in Reaction Vessel Reagent_Prep->Reaction_Setup Addition Slowly Add [1.1.1]Propellane Solution Propellane_Prep->Addition Cooling Cool Reaction Mixture to -20 °C Reaction_Setup->Cooling Cooling->Addition Reaction Stir at -20 °C for Specified Time Addition->Reaction Workup Aqueous Workup (e.g., sat. NaHCO3, brine) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate, and Purify (Silica Gel Chromatography) Extraction->Purification Analysis Characterize Product (NMR, HRMS) Purification->Analysis

Sources

Late-stage functionalization using BCP amino acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization using BCP Amino Acetate Scaffolds

Executive Summary

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "saturated bioisostere" for phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry. Its incorporation often improves metabolic stability, solubility, and permeability while maintaining precise exit vector geometry.

This guide focuses on BCP Amino Acetate (specifically 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate and its derivatives).[1] This scaffold serves as a non-aromatic, conformationally rigid analog of


-amino acids or phenyl-glycine derivatives. We present two primary workflows for late-stage functionalization (LSF):
  • Modular Assembly: Using BCP amino acetate building blocks for amide/peptide coupling.

  • Direct Installation: Radical-mediated grafting of the BCP-amino motif onto aromatic drug cores.

Mechanistic Insight & Rational Design

The Bioisosteric Advantage

Replacing a para-disubstituted phenyl ring with a BCP core retains the linear


 orientation of substituents but reduces the lipophilicity (LogP) and eliminates the 

-system, often mitigating metabolic liabilities (e.g., CYP450 oxidation).
  • Geometry: The distance between bridgehead carbons in BCP (

    
    1.85 Å) is shorter than the para-phenyl distance (
    
    
    
    2.8 Å), but the projection of substituents often mimics the spatial arrangement of arenes.
  • Basicity Modulation: The bridgehead amine in BCP is generally less basic (pKa

    
     8.0–8.5) than typical alkyl amines (pKa 
    
    
    
    10–11) due to the increased s-character of the bridgehead carbon. This impacts nucleophilicity during coupling reactions.
The "BCP Amino Acetate" Scaffold

The specific reagent class—Alkyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate —is a homologated amino acid surrogate.

  • Structure:

    
    
    
  • Utility: It acts as a spacer, mimicking the length of a phenyl-acetate group but with a saturated, rigid core.

Decision Matrix & Workflow

The following diagram outlines the decision process for selecting the correct functionalization pathway based on your starting material.

BCP_Workflow Start Target Molecule CheckCore Functional Handle? Start->CheckCore Branch1 Carboxylic Acid / Activated Ester CheckCore->Branch1 Electrophile Present Branch2 Aryl Halide / Heteroarene CheckCore->Branch2 Nucleophile/Radical Acceptor ProtocolA PROTOCOL A: Modular Coupling (Use BCP-Amine Building Block) Branch1->ProtocolA ProtocolB PROTOCOL B: Photoredox/Minisci (Direct BCP Radical Install) Branch2->ProtocolB StepA1 1. Neutralize Salt (HCl/Acetate) 2. HATU/COMU Coupling ProtocolA->StepA1 StepB1 1. Ir/Ni Dual Catalysis OR 2. Decarboxylative Coupling ProtocolB->StepB1

Caption: Decision tree for selecting between modular coupling (Protocol A) and direct radical installation (Protocol B).

Protocol A: Modular Coupling (Amide Bond Formation)

Context: You have a drug scaffold with a carboxylic acid and wish to attach the Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate motif. Challenge: BCP amines are often supplied as hydrochloride or acetate salts. The reduced basicity of the bridgehead nitrogen requires efficient base neutralization without suppressing the coupling agent.

Materials
  • Reagent: Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate HCl salt.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure
  • Activation:

    • Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 equiv) and allow to stir for 5 minutes. Note: Pre-activation prevents competitive reaction with the BCP amine salt.

  • Salt Neutralization (In Situ):

    • In a separate vial, suspend the BCP Amino Acetate HCl salt (1.2 equiv) in DMF.

    • Add DIPEA (3.0 equiv). Crucial: You need 1 equiv to neutralize the HCl and 2 equiv to drive the reaction.

    • Sonicate briefly if the salt is stubborn (BCP salts can be crystalline and slow to dissolve).

  • Coupling:

    • Add the neutralized amine solution to the activated acid mixture dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS. The BCP motif is UV-silent; rely on the drug core's chromophore or MS trace.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

      
      , and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Validation Check:

  • Self-Check: If conversion is low (<20%), check the pH of the reaction mixture. It must be basic (pH > 8). The reduced basicity of the BCP amine means it competes poorly with trace water if the pH is not sufficiently high.

Protocol B: Direct Radical Installation (Photoredox)

Context: You have an aryl halide (Ar-Br) or a native arene (C-H) and want to install the BCP-amino motif directly. This often uses


-amino BCP radical precursors .
Mechanism

This protocol utilizes an Iridium photocatalyst to generate a BCP radical (often from a redox-active ester or brominated precursor) which is then captured by a Nickel catalyst (cross-coupling) or adds to an arene (Minisci).

Materials
  • Substrate: Aryl Bromide (Drug Scaffold).

  • BCP Reagent: N-Boc-3-iodo-bicyclo[1.1.1]pentane (Precursor to the amino-BCP radical).

  • Catalysts: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (Photocatalyst, 1 mol%) and NiCl
    
    
    
    
    glyme (5 mol%) with dtbbpy ligand.
  • Reductant/Base: TDAE or Cs

    
    CO
    
    
    
    .
  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure (Ni/Ir Dual Catalysis)
  • Reaction Setup (Glovebox preferred or strict Schlenk line):

    • To a 8 mL vial, add Aryl Bromide (1.0 equiv), BCP-Iodide (1.5 equiv), Ni-catalyst (5 mol%), Ligand (5 mol%), and Ir-photocatalyst (1 mol%).

    • Add Base (Cs

      
      CO
      
      
      
      , 2.0 equiv).
  • Solvent Addition:

    • Add degassed DME or DMF (0.05 M).

  • Irradiation:

    • Seal the vial and irradiate with Blue LEDs for 12–24 hours with fan cooling (maintain T < 35°C).

  • Workup:

    • Filter through a Celite plug, eluting with EtOAc.

    • Concentrate and purify via flash chromatography.

Validation Check:

  • Control: Run a "Light/No Catalyst" control. No product should form.

  • Inhibition: If the reaction fails in the presence of unprotected amines on the drug scaffold, protect them as Boc/Cbz first, as free amines can quench the excited Iridium state.

Quantitative Comparison of Methods

FeatureProtocol A (Modular Coupling)Protocol B (Direct Installation)
Primary Bond Formed Amide (C=O to N)C-C (Aryl to BCP)
Reagent Availability High (Commercial Salts)Moderate (Requires Precursors)
Operational Difficulty Low (Standard Bench Chemistry)High (Requires Inert Atmosphere/LEDs)
Functional Group Tolerance Excellent (except reactive esters)Good (sensitive to redox-active groups)
Typical Yield 80–95%40–70%

References

  • 
    -Amino BCP Synthesis:  "
    
    
    
    -Amino bicycloalkylation through organophotoredox catalysis." Chemical Science, 2021. Link
  • BCP Bioisosteres: "Bicyclo[1.1.1]pentanes: Surrogates for Phenyl Rings." Journal of Medicinal Chemistry, 2012.[2] Link[3]

  • Photoredox Peptide Functionalization: "Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan." Organic Letters, 2023. Link

  • BCP Building Blocks: "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Journal of Organic Chemistry, 2021.[4] Link

  • BCP-Boronates: "Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates." Nature Chemistry, 2024. Link[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic BCP Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophilic block copolymer (BCP) amine salts. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the purification of these specialized polymers.

Introduction

Hydrophilic block copolymers containing amine functionalities are pivotal in numerous biomedical applications, including drug delivery, gene therapy, and tissue engineering. The positive charge of the amine groups at physiological pH facilitates interaction with negatively charged biological molecules such as nucleic acids and cell membranes. However, the synthesis of these polymers often results in a mixture of the desired product along with unreacted monomers, initiators, catalysts, and homopolymers. The presence of these impurities can significantly impact the physicochemical properties, self-assembly behavior, and biological performance of the BCPs. Therefore, rigorous purification is a critical step to ensure reproducibility and therapeutic efficacy.

This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying these often-difficult-to-handle polymers.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of hydrophilic BCP amine salts, offering potential causes and actionable solutions.

Issue 1: Polymer Precipitates During Dialysis in Water

  • Question: I'm attempting to purify my hydrophilic BCP amine salt via dialysis against deionized water, but the polymer is crashing out of solution inside the dialysis tubing. What's happening and how can I fix it?

  • Answer:

    • Probable Cause 1: Change in pH and Counter-ion Concentration. Your BCP amine salt is likely soluble due to the protonation of the amine groups, which is stabilized by counter-ions from the synthesis (e.g., halide ions from an ATRP initiator or counter-ions from an acidic workup). Dialysis against pure water can lead to a significant increase in the local pH inside the tubing as counter-ions are removed. This can deprotonate the amine groups, reducing the polymer's hydrophilicity and causing it to precipitate.

    • Solution 1: Buffered Dialysis. Instead of deionized water, perform dialysis against a dilute acidic buffer, such as 10 mM HCl or a buffer with a pH at least 2 units below the pKa of your amine block. This ensures the amine groups remain protonated and the polymer stays soluble.

    • Probable Cause 2: Hydrophobic Block Dominance. If your BCP has a significant hydrophobic block, the removal of stabilizing salts can lead to aggregation driven by the hydrophobic core, even if the amine block remains partially charged.

    • Solution 2: Co-solvent Dialysis. Introduce a small amount of a water-miscible organic solvent (e.g., THF, DMF, or ethanol) to the dialysis medium. This can help to solvate the hydrophobic block and prevent aggregation. Start with a low percentage (e.g., 5-10%) and increase if necessary. Be mindful that the organic solvent will also be removed during dialysis, so a gradual transition to a fully aqueous medium may be required.

Issue 2: Incomplete Removal of Small Molecule Impurities After Dialysis

  • Question: After extensive dialysis, I still see peaks corresponding to residual monomers or solvents in my ¹H NMR spectrum. Why isn't dialysis working completely?

  • Answer:

    • Probable Cause 1: Inadequate Dialysis Time or Frequency of Water Changes. The efficiency of dialysis depends on maintaining a steep concentration gradient across the membrane. If the dialysis bath is not changed frequently enough, the concentration of impurities outside the membrane will increase, slowing down the purification process.

    • Solution 1: Optimize Dialysis Protocol. Increase the frequency of water changes, especially in the initial stages of dialysis. Using a larger volume of water for each change will also enhance the concentration gradient. For a more automated approach, consider a continuous flow dialysis setup.[1][2]

    • Probable Cause 2: Non-covalent Interactions. Small molecules might be interacting with your polymer through electrostatic or hydrophobic interactions, effectively being "carried" by the polymer and hindering their passage through the dialysis membrane.

    • Solution 2: Disrupt Interactions. Adding a small amount of salt (e.g., NaCl) to the dialysis medium can help disrupt electrostatic interactions. If hydrophobic interactions are suspected, adding a small percentage of an organic co-solvent can be beneficial.

    • Probable Cause 3: Incorrect Membrane Molecular Weight Cut-Off (MWCO). If the MWCO of the dialysis tubing is too close to the molecular weight of the impurities, their removal will be inefficient.

    • Solution 3: Select Appropriate MWCO. Ensure the MWCO is significantly larger than the molecular weight of the impurities but well below the molecular weight of your BCP.

Issue 3: Polymer Loss During Precipitation/Reprecipitation

  • Question: I'm trying to purify my BCP by precipitating it from a good solvent into a non-solvent, but my yields are very low. Where is my polymer going?

  • Answer:

    • Probable Cause 1: Partial Solubility in the Non-Solvent. The term "non-solvent" can be relative. Your hydrophilic BCP might have some partial solubility in the chosen precipitating solvent, especially if it's a low molecular weight polymer.

    • Solution 1: Optimize Solvent/Non-Solvent System. Experiment with different non-solvents. For a hydrophilic BCP amine salt dissolved in a polar solvent like DMF or DMSO, a less polar non-solvent like diethyl ether or a mixture of ether and a hydrocarbon (e.g., hexane) might be more effective.[3] Adding the polymer solution dropwise to a vigorously stirred, large excess of the non-solvent can improve precipitation efficiency.[3]

    • Probable Cause 2: Formation of Fine Colloidal Suspension. The polymer may not be forming a filterable precipitate but rather a fine, cloudy suspension that passes through the filter paper.[3]

    • Solution 2: Centrifugation. If a fine suspension forms, centrifugation can be an effective way to pellet the polymer.[3] After centrifugation, the supernatant can be decanted, and the polymer pellet can be washed with the non-solvent and dried.

    • Probable Cause 3: Adherence to Glassware. Hydrophilic and charged polymers can be sticky and adhere to the walls of the flask or filter funnel.

    • Solution 3: Careful Handling and Recovery. Scrape the walls of the glassware to recover as much product as possible. Rinsing with a small amount of the "good" solvent can help recover adhered polymer, but this may require re-precipitation.

Issue 4: Difficulty in Obtaining a Dry, Fluffy Powder

  • Question: After purification, my polymer dries into a hard, glassy film that is difficult to handle and re-dissolve. How can I get a fine powder?

  • Answer:

    • Probable Cause: Slow Evaporation from a Solution. When a polymer solution is dried slowly (e.g., in a vacuum oven from a petri dish), the polymer chains have time to entangle and form a film.[4]

    • Solution: Lyophilization (Freeze-Drying). For water-soluble polymers, lyophilization is the preferred method for obtaining a dry, fluffy powder.[4][5] The process involves freezing the polymer solution and then removing the water by sublimation under vacuum.[6] This prevents the formation of a film and results in a high-surface-area powder that is easily re-dissolved.[4] It's important to note that even after lyophilization, some bound water may remain.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for hydrophilic BCP amine salts?

A1: Dialysis is often the most effective and gentle method for removing small molecule impurities from hydrophilic polymers.[1][7] It avoids the use of large volumes of organic solvents and minimizes the risk of polymer aggregation that can occur during precipitation. However, the optimal method will always depend on the specific properties of your BCP and the nature of the impurities.

Q2: How can I confirm the purity of my BCP amine salt after purification?

A2: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): This is one of the most powerful tools for identifying the presence of residual monomers, solvents, or other small molecule impurities.[8][9] The disappearance of signals corresponding to these impurities is a good indicator of successful purification.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is essential for determining the molecular weight and polydispersity index (PDI) of your polymer.[10] A monomodal and narrow peak suggests the absence of significant amounts of homopolymer impurities or chain degradation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups in your BCP and the absence of impurities with distinct infrared absorptions.[8][9]

Q3: Can I use column chromatography to purify my BCP amine salt?

A3: While possible, column chromatography can be challenging for these types of polymers. The charged nature of the amine groups can lead to strong, often irreversible, adsorption onto standard silica gel columns.[11] Ion-exchange chromatography is a more suitable chromatographic technique for charged polymers.[] Size exclusion chromatography can also be used for purification if there is a significant size difference between the BCP and the impurities.

Q4: My BCP is intended for biological applications. Are there any specific purification considerations?

A4: Yes, for biological applications, it is crucial to remove any cytotoxic materials. This includes not only residual monomers and organic solvents but also any heavy metal catalysts (e.g., copper from ATRP). If a metal catalyst was used in the synthesis, purification methods to remove it, such as passing the polymer solution through a column of neutral alumina or using a specific chelating resin, are necessary. Additionally, after purification, endotoxin testing is often required for in vivo applications.

Experimental Protocols

Protocol 1: Dialysis of a Hydrophilic BCP Amine Salt

This protocol outlines a standard procedure for purifying a water-soluble BCP amine salt using dialysis.

  • Polymer Dissolution: Dissolve the crude BCP amine salt in a suitable solvent. For highly hydrophilic polymers, an acidic aqueous solution (e.g., 10 mM HCl) is recommended. The concentration should be low enough to ensure the polymer is fully dissolved and the solution is not overly viscous (typically 1-2 wt%).

  • Dialysis Tubing Preparation: Select dialysis tubing with an appropriate MWCO (e.g., 3.5 kDa for removing small molecules from a >10 kDa polymer). Prepare the tubing according to the manufacturer's instructions, which usually involves rinsing with deionized water.

  • Loading the Sample: Secure one end of the dialysis tubing with a clip. Load the polymer solution into the tubing, leaving some headspace to allow for solvent ingress. Secure the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysis medium (e.g., 10 mM HCl or deionized water) at room temperature or 4°C. The volume of the dialysis medium should be at least 100 times the volume of the sample. Stir the medium gently with a magnetic stir bar.

  • Changing the Dialysis Medium: Change the dialysis medium frequently to maintain a high concentration gradient. A typical schedule is:

    • After 2-3 hours

    • After another 4-6 hours

    • Then, every 12 hours for 2-3 days.

  • Sample Recovery: After the final dialysis step, carefully remove the dialysis bag from the medium. Open one end and transfer the purified polymer solution to a flask.

  • Lyophilization: Freeze the polymer solution (e.g., in a dry ice/acetone bath or a -80°C freezer). Place the frozen sample on a lyophilizer until all the solvent is removed by sublimation, yielding a fluffy, dry powder.

Visualizations

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method for a hydrophilic BCP amine salt.

PurificationWorkflow start Crude BCP Amine Salt dissolved Is the BCP soluble in an aqueous medium? start->dissolved dialysis Dialysis dissolved->dialysis Yes precipitation Dissolve in organic solvent & Precipitate in non-solvent dissolved->precipitation No dialysis_check Purity Check (NMR, GPC) dialysis->dialysis_check final_product Lyophilize to obtain pure, dry polymer dialysis_check->final_product Pure iec Consider Ion Exchange Chromatography dialysis_check->iec Impure (e.g., homopolymer) precipitation_check Purity Check (NMR, GPC) precipitation->precipitation_check precipitation_check->final_product Pure redissolve_dialyze Re-dissolve in 'good' solvent & Dialyze precipitation_check->redissolve_dialyze Impure redissolve_dialyze->dialysis_check iec->final_product

Sources

Troubleshooting low reactivity of BCP bridgehead amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Troubleshooting Reactivity Challenges

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) bridgehead amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. BCP-amines are remarkable building blocks in medicinal chemistry, often used as bioisosteres for aniline and other aryl groups to enhance properties like solubility and metabolic stability.[1][2][3] While frequently exhibiting exceptional reactivity, challenges can arise. This guide is structured to help you diagnose and solve these issues effectively.

Section 1: Frequently Asked Questions & Core Concepts

This section addresses the most common questions and misconceptions surrounding BCP-amine reactivity.

Q1: I was told BCP-amines are exceptionally reactive. Why is my coupling reaction failing?

This is a common and valid question. The high reactivity of the BCP-bridgehead amine is well-documented and stems from a unique combination of stereoelectronic factors.[1][4][5]

  • Low Steric Hindrance: The rigid, cage-like structure of the BCP core holds the substituents in a fixed, linear orientation. This minimizes the steric cone angle around the nitrogen atom, making it highly accessible to electrophiles compared to seemingly similar structures like bicyclo[2.2.2]octane (BCO) amines or even tert-butylamine.[1][5]

  • High Intrinsic Nucleophilicity: The C-N bond at the bridgehead position has significant s-character.[1] This, combined with the strained ring system, contributes to a high-energy highest occupied molecular orbital (HOMO), making the lone pair on the nitrogen more available for reaction.[1][4]

However, this inherent reactivity can be masked by several experimental factors:

  • Salt Formation: Most commercial BCP-amines are supplied as hydrochloride (HCl) salts for stability and ease of handling.[6] In this protonated form, the amine is not nucleophilic. The most common cause of "low reactivity" is the failure to fully neutralize this salt to the free base before or during the reaction.

  • Solubility Issues: The BCP core is lipophilic, but the amine salt is often highly polar. This can lead to poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Poor solubility of the starting material is a primary driver of failed reactions.[1][3]

  • Electronic Effects: The BCP cage is capable of transmitting electronic effects between the bridgehead positions.[7][8] If your BCP scaffold has a strong electron-withdrawing group at the opposing C3 position, it can significantly decrease the nucleophilicity of the amine.

  • Inappropriate Reaction Conditions: Standard conditions for less reactive amines may not be optimal. The choice of base, coupling agent, and solvent are all critical variables that need to be tailored for this specific substrate class.

Section 2: Troubleshooting Guide: From Diagnosis to Solution

This guide provides a structured approach to troubleshooting, starting with the most common issues.

Issue 1: Reaction is sluggish or shows no conversion.

This is the most frequent complaint. Before altering complex parameters, always verify the fundamentals of amine chemistry.

Diagnosis Workflow

start Reaction Failure: Low/No Conversion check_salt Is your BCP-amine a salt (e.g., HCl salt)? start->check_salt check_solubility Are all starting materials fully dissolved? check_salt->check_solubility Yes add_base Add stoichiometric base to generate free amine. check_salt->add_base No check_base Is the base non-nucleophilic and strong enough? check_solubility->check_base Yes change_solvent Change to a more polar aprotic solvent (e.g., DMF, NMP) or use a co-solvent. check_solubility->change_solvent No check_reagents Are coupling reagents and solvents fresh/anhydrous? check_base->check_reagents Yes select_base Switch to a hindered base like DIPEA or 2,6-lutidine. check_base->select_base No optimize Systematically Optimize: 1. Base Equivalents 2. Solvent 3. Coupling Reagent 4. Temperature check_reagents->optimize Yes replace_reagents Use fresh, anhydrous reagents and solvents. check_reagents->replace_reagents No add_base->check_solubility change_solvent->check_base select_base->check_reagents replace_reagents->optimize cluster_0 Prerequisite for Reactivity Salt BCP-NH₃⁺Cl⁻ (Salt) - Non-nucleophilic - Often poorly soluble in aprotic solvents - Stable for storage FreeBase BCP-NH₂ (Free Base) - Nucleophilic & Reactive - Better solubility in aprotic solvents - Potentially volatile/ less stable Salt->FreeBase + Base (e.g., DIPEA) - H-Base⁺Cl⁻ Product BCP-NH-R (Product) - Reaction Success FreeBase->Product + Electrophile (e.g., R-COCl)

Caption: The critical conversion of BCP-amine salt to free base.

Q3: My amide coupling is still not working. Which reagents and conditions should I use?

For standard amide couplings, the choice of coupling agent and base is paramount.

Reagent ClassRecommended ExamplesCausality & Field Insights
Coupling Agents HATU, HBTU, T3PHATU and its congeners are often superior for hindered or challenging couplings. They activate the carboxylic acid rapidly to form a highly reactive acyl-uronium species, minimizing side reactions.
Bases DIPEA (Hünig's base), 2,6-LutidineCrucially, use a non-nucleophilic, hindered base. Simple bases like triethylamine (Et₃N) can be nucleophilic enough to compete with the BCP-amine, leading to side products and lower yields. DIPEA is the standard choice.
Solvents DMF, NMP, DMAcWhile DCM and THF can work, if you suspect solubility is limiting the reaction, switch to a more polar aprotic solvent like DMF . It excels at dissolving both the polar amine salts and the organic coupling partners.
Temperature 0 °C to RT, then gentle heatingStart the reaction at 0 °C during the addition of reagents to control exotherms, then allow it to warm to room temperature. If the reaction stalls, gentle heating to 40-50 °C can often drive it to completion.
Issue 2: My reaction works, but the yield is low.

Low yields often point to subtler issues with stoichiometry, side reactions, or reagent quality.

Q4: Could a substituent on the BCP core be deactivating my amine?

Yes. The rigid BCP framework effectively transmits electronic effects through the cage structure. [7]An electron-withdrawing group (EWG) at the C3 position (e.g., -CF₃, -CO₂Me) will lower the pKa of the amine, decrease its nucleophilicity, and make reactions more difficult. [8][9]Conversely, an electron-donating group (EDG) will enhance reactivity.

cluster_0 Electronic Effects on BCP Amine Reactivity EWG EWG at C3 (e.g., -CF₃, -CO₂R) Amine_EWG H₂N-BCP-EWG EWG->Amine_EWG Inductive Withdrawal Result_EWG Decreased Nucleophilicity (Slower Reaction) Amine_EWG->Result_EWG EDG EDG at C3 (e.g., -Alkyl, -OR) Amine_EDG H₂N-BCP-EDG EDG->Amine_EDG Inductive Donation Result_EDG Increased Nucleophilicity (Faster Reaction) Amine_EDG->Result_EDG

Caption: Influence of C3 substituents on amine reactivity.

If you have a BCP-amine deactivated by an EWG, you may need to employ more forceful conditions:

  • Use a highly efficient coupling reagent like HATU.

  • Increase the reaction temperature to 50-60 °C.

  • Consider alternative C-N bond-forming strategies, such as those employing photoredox or metal catalysis, which may be less sensitive to nucleophilicity. [2][10][11][12]

Q5: Should I use a protecting group?

Protection is generally unnecessary for simple couplings. However, if your synthesis involves harsh conditions or functional groups that could react with a primary amine (e.g., subsequent reaction with an acyl chloride), protection is advisable.

  • Boc Group (tert-Butoxycarbonyl): This is the most common and versatile protecting group for amines. [13][14]It is stable to a wide range of conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA). [13][14]* Cbz Group (Carboxybenzyl): An alternative that is stable to acidic conditions but is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). [14] Choosing an orthogonal protecting group strategy is key to complex multi-step synthesis. [14][15]

Section 3: Validated Experimental Protocols

These protocols provide a reliable starting point for common transformations.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is for the coupling of a carboxylic acid with a BCP-amine hydrochloride salt.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the BCP-amine hydrochloride salt (1.1 eq.) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS or TLC. [16]If the reaction is sluggish after 4 hours, it may be gently heated to 40-50 °C.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Boc-Protection of a BCP-Amine
  • Preparation: Dissolve the BCP-amine hydrochloride salt (1.0 eq.) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 eq.).

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) in THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting Boc-protected amine is often pure enough for the next step without further purification.

Protocol 3: Boc-Deprotection of a BCP-Amine
  • Preparation: Dissolve the Boc-protected BCP-amine (1.0 eq.) in Dichloromethane (DCM) (approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) (10-20 eq., often as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Isolation: The product is typically obtained as the TFA salt. It can be triturated with cold diethyl ether to yield a solid, which can be used directly or converted to the HCl salt or free base as needed.

Section 4: Analytical Monitoring

Q6: How can I best monitor my reaction's progress?
  • Thin-Layer Chromatography (TLC): Use a standard silica plate. A typical mobile phase is a mixture of ethyl acetate and hexanes. Staining with ninhydrin is highly effective for visualizing the primary BCP-amine starting material, which will appear as a distinct colored spot (often purple or yellow). The product amide will not stain with ninhydrin but should be UV-active if it contains an aromatic ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. [16]It provides confirmation of the product mass and allows for the quantification of starting material consumption. Use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid for good ionization.

References

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC, 2023(2), 202312003. [Link]

  • Ramondo, F., Piacente, G., Domenicano, A., & Campanelli, A. R. (2006). Electronic Substituent Effects in Bicyclo[1.1.1]pentane and [n]Staffane Derivatives: A Quantum Chemical Study Based on Structural Variation. The Journal of Organic Chemistry, 71(13), 4996-5005. [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed, National Institutes of Health. [Link]

  • Molander, G. A., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers. [Link]

  • Adcock, W., et al. (1999). Manifestations of Bridgehead−Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System. The Journal of Organic Chemistry, 64(8), 2637–2644. [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1542-1565. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. [Link]

  • Macmillan Group. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University. [Link]

  • Mykhailiuk, P. K. (2024). Experimental pKa values of F‐BCP carboxylic acids and amines. ResearchGate. [Link]

  • Levin, M. D., et al. (2023). Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. PMC. [Link]

  • Molander, G. A., et al. (2021). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane. PMC. [Link]

  • Xiang, Y. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Ghorai, M. K., et al. (2024). Catalyst-free C–N bond formation under biocompatible reaction conditions. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Jin, J., et al. (2025). Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). ResearchGate. [Link]

  • Shin, K., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC. [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • University of Victoria. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Reiss, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Stepan, A. F., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Mykhailiuk, P. K. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • University of Victoria. (2019). Step-by-step real time monitoring of a catalytic amination reaction. UVicSpace. [Link]

Sources

Technical Support Center: Separation of BCP Amino Ester Impurities by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Bortezomib Carbamate Precursor (BCP) amino ester and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure robust and reliable analytical results. The methodologies and principles discussed herein are grounded in established scientific literature and industry best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the HPLC analysis of BCP and its impurities.

Q1: What are the most common types of impurities associated with BCP amino esters?

A1: Impurities in BCP can originate from the synthetic process or from degradation. Common impurities include:

  • Process-related impurities: These can include starting materials, intermediates, and by-products from the synthesis of Bortezomib. Several impurities such as Imp-A, B, C, D, E, F, and G have been identified in Bortezomib.[1][2]

  • Degradation products: BCP and Bortezomib are susceptible to degradation under various stress conditions.[1][2][3] Significant degradation is often observed under acid and base hydrolysis, as well as oxidative conditions.[1][2] A major degradant is the hydroxyamide impurity.[1][2]

  • Stereoisomers: Bortezomib has chiral centers, leading to the potential for enantiomeric and diastereomeric impurities.[4][5] The (1S,2R)-enantiomer is a known chiral impurity.[4]

Q2: Which HPLC mode is best for separating BCP impurities: Reversed-Phase (RP) or Normal-Phase (NP)?

A2: The choice between RP-HPLC and NP-HPLC depends on the specific impurities you are targeting.

  • Reversed-Phase (RP) HPLC is the most common and versatile method for separating a wide range of process-related impurities and degradation products.[1][2][6] C18 columns are frequently used for this purpose.[1][2][7]

  • Normal-Phase (NP) HPLC is typically required for the separation of chiral isomers (enantiomers and diastereomers).[4][5][8][9] Chiral stationary phases (CSPs) like Chiralpak AD-H or Chiralpak ID-3 are commonly employed for this purpose.[4][5]

Q3: My peak shapes for BCP and its impurities are poor (tailing or fronting). What are the likely causes?

A3: Poor peak shape is a common issue in HPLC. The primary causes for peak tailing with amine-containing compounds like BCP on silica-based columns are secondary interactions with residual silanol groups. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds on a C18 column, a low pH (e.g., using formic acid or trifluoroacetic acid) can protonate the amine, improving peak shape.

  • Column Choice: Use a high-purity silica column or a column with end-capping to minimize silanol interactions. For challenging separations, consider a column specifically designed for polar compounds.

  • Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated guard column or analytical column can cause peak distortion. Flush the column or replace the guard column.

Q4: I am not achieving adequate resolution between two critical impurity peaks. How can I improve this?

A4: Improving resolution is a key aspect of method development. Consider the following adjustments:

  • Mobile Phase Composition: Fine-tune the organic modifier-to-aqueous ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[10]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

  • Column Temperature: Adjusting the column temperature can alter selectivity. Increasing the temperature generally decreases viscosity and can improve efficiency, while decreasing it may enhance selectivity for some analytes.

  • Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a different brand of C18) can provide a different selectivity.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of BCP amino ester impurities.

Issue 1: Poor Peak Resolution
Symptom Potential Cause Recommended Action
Co-eluting or partially resolved peaksInadequate mobile phase strengthDecrease the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase or use a shallower gradient.
Incorrect column chemistrySwitch to a column with a different selectivity (e.g., from C18 to a phenyl or polar-embedded phase).
Insufficient column efficiencyUse a longer column, a column with a smaller particle size, or optimize the flow rate.
Inappropriate pH of the mobile phaseAdjust the mobile phase pH to alter the ionization state of the analytes, which can significantly impact retention and selectivity.
Issue 2: Tailing or Asymmetric Peaks
Symptom Potential Cause Recommended Action
Tailing peaks for basic analytesSecondary interactions with silanolsUse a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or use a low pH mobile phase with an acid like formic or trifluoroacetic acid.
Column overloadReduce the injection volume or the concentration of the sample.
Column contamination or agingWash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Mismatched sample solvent and mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
Issue 3: Irreproducible Retention Times
Symptom Potential Cause Recommended Action
Shifting retention times between injectionsInadequate column equilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Fluctuations in column temperatureUse a column oven to maintain a constant temperature.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Pump malfunction or leaksCheck the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_resolution Peak Resolution Issues cluster_peak_shape Peak Shape Problems cluster_reproducibility Reproducibility Issues start Problem Identified q1 Adjust Mobile Phase Strength start->q1 Initial Assessment p1 Modify Mobile Phase pH/Additives start->p1 Initial Assessment r1 Ensure Column Equilibration start->r1 Initial Assessment resolution Resolution Achieved q2 Change Column Selectivity q1->q2 q3 Optimize Flow Rate/Temperature q2->q3 q3->resolution p2 Reduce Sample Load p1->p2 p3 Clean/Replace Column p2->p3 p3->resolution r2 Check System Hardware r1->r2 r3 Prepare Fresh Mobile Phase r2->r3 r3->resolution

Caption: A systematic workflow for troubleshooting common HPLC issues.

Section 3: Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Process-Related and Degradation Impurities

This method is a general starting point for the analysis of BCP and its non-chiral impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters Symmetry Shield RP18 (4.6 x 250 mm, 5 µm) or equivalent.[7]

  • Mobile Phase A: Water/Acetonitrile/Formic Acid (71.5:28.5:0.1, v/v/v).[7]

  • Mobile Phase B: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[7]

  • Gradient Program: A gradient elution may be necessary to separate all impurities. A starting point could be a linear gradient from 100% A to 100% B over 30-45 minutes.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 270 nm.[4][7]

  • Injection Volume: 20 µL.[4][7]

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of mobile phase A and B.[7]

Protocol 2: Normal-Phase HPLC for Chiral Impurities

This method is designed for the separation of enantiomeric and diastereomeric impurities of BCP.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm) or Chiralpak ID-3 (4.6 x 250 mm, 3 µm).[4][5]

  • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, methanol, and trifluoroacetic acid (TFA). A typical ratio is 82:8:8:2:0.5 (v/v/v/v/v).[4] Alternatively, a mobile phase of n-heptane, 2-propanol, ethanol, and TFA (82:15:3:0.1, v/v/v/v) can be used.[5]

  • Elution Mode: Isocratic.

  • Flow Rate: 0.6 - 0.8 mL/min.[4][5]

  • Column Temperature: 25-35°C.[4][5]

  • Detection Wavelength: 270 nm.[4][5]

  • Injection Volume: 20 µL.[4][5]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable non-polar solvent.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Appropriate Solvent hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep->hplc_setup injection Inject Sample hplc_setup->injection detection Detect Analytes at 270 nm injection->detection integration Integrate Peaks detection->integration quantification Quantify Impurities integration->quantification report Generate Report quantification->report

Caption: A generalized workflow for HPLC analysis of BCP impurities.

References

  • Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products. New Journal of Chemistry.
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis.
  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Journal of Chromatographic Science. [Link]

  • Determination of enantiomer impurity in Bortezomib lyo injection formulation by using normal-phase liquid chromatography. Journal of Pharmaceutical Analysis.
  • Method for separating and determining bortezomib chiral isomers through high-performance liquid chromatography.
  • Separation of Bortezomib and Its Optical Isomers on Amylose Chiral Stationary Phase by NP-HPLC. Chinese Modern Applied Pharmacy.
  • A Validated Stability-Indicating UF LC Method for Bortezomib in the Presence of Degradation Products and its Process. Longdom Publishing.
  • A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. International Journal of Pharmaceutical Chemistry and Analysis.
  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. PMC - NIH. [Link]

  • Degradation scheme of bortezomib; Imp-E, Imp-G, Imp-A, and Imp-B. ResearchGate. [Link]

  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Request PDF - ResearchGate. [Link]

  • Development and Validation of a Stability Indicating LC Method for the Assay and Related Substances Determination of a Proteasome Inhibitor Bortezomib. ResearchGate. [Link]

  • Development and validation of HPLC-UV method for the estimation of Bortezomib in human plasma. ijpar.
  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. SciSpace. [Link]

  • RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Neuroquantology. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF RELATED SUBSTANCES OF BORTEZOMIB IN INJECTION. Semantic Scholar. [Link]

  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. PubMed. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. VYDAC.

Sources

Validation & Comparative

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Bicyclo[1.1.1]pentane vs. the Phenyl Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective medicines, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This strategic pivot, often termed "escaping from flatland," seeks to optimize drug-like properties by embracing three-dimensional molecular architectures.[1] At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) motif, a compact, rigid, and saturated scaffold emerging as a powerful bioisosteric replacement for the ubiquitous phenyl ring.[2][3]

While the phenyl ring is a cornerstone of pharmaceutical design, it frequently introduces metabolic liabilities that can derail promising drug candidates.[4] This guide provides an in-depth, evidence-based comparison of the metabolic stability of BCP-containing compounds versus their phenyl ring analogs. We will explore the fundamental biochemical mechanisms underpinning their metabolic fates, present head-to-head experimental data, and provide a detailed protocol for assessing metabolic stability in your own research.

The Metabolic Achilles' Heel: Why Phenyl Rings Are Often Liabilities

The metabolic instability of the phenyl ring is primarily driven by its susceptibility to oxidation by cytochrome P450 (CYP) enzymes, the body's main line of defense against foreign compounds.[5][6] This process, known as aromatic hydroxylation, is a critical Phase I metabolic transformation.[7]

The mechanism typically proceeds through a highly reactive arene oxide intermediate.[8][9] This electrophilic species can rearrange to form phenols (hydroxylated products) or be targeted by nucleophiles, including cellular macromolecules like DNA and proteins, which can lead to toxicity. The most common site of oxidation is the para-position, which, if unsubstituted, represents a metabolic "soft spot".[6]

dot graph Phenyl_Metabolism { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Phenyl [label="Phenyl-R", fillcolor="#F1F3F4", fontcolor="#202124"]; CpdI [label="CYP450\n(Compound I)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AreneOxide [label="Arene Oxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Para-hydroxylated\nMetabolite (Phenol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Macromolecule [label="Cellular\nMacromolecules", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phenyl -> AreneOxide [label=" Oxidation\n (O2, NADPH)"]; CpdI -> Phenyl [style=invis]; AreneOxide -> Phenol [label=" NIH Shift / Rearrangement"]; AreneOxide -> Macromolecule [label=" Nucleophilic Attack"]; Macromolecule -> Toxicity; } enddot Caption: CYP450-mediated metabolism of a phenyl ring.

This inherent reactivity makes the phenyl ring a common site of metabolic breakdown, leading to high clearance, short half-life, and potential safety concerns, necessitating strategies to mitigate these effects.

Bicyclo[1.1.1]pentane: A Saturated Solution

The BCP scaffold offers a compelling solution to the metabolic challenges posed by the phenyl ring. As a saturated, non-planar bioisostere, it fundamentally alters how a molecule interacts with metabolic enzymes.[10][11]

Key advantages contributing to BCP's enhanced metabolic stability include:

  • Lack of Aromaticity : The sp³-hybridized carbons of the BCP core are not susceptible to the epoxidation pathway that initiates aromatic hydroxylation.[11]

  • Steric Hindrance and Strain : The rigid, cage-like structure of BCP presents a challenging substrate for the active sites of CYP enzymes. The C-H bonds, particularly at the bridgehead positions, are sterically shielded and possess high bond dissociation energies, making them more resistant to oxidative attack.[12]

  • Reduced Lipophilicity : Replacing a flat, greasy phenyl ring with a 3D BCP scaffold often reduces a compound's lipophilicity. This can decrease non-specific binding to proteins and membranes, including CYP enzymes, thereby lowering the rate of metabolism.[13][14]

The metabolic pathway for BCP, when it does occur, typically involves hydroxylation at a bridge C-H bond via a radical-based mechanism, which is generally a slower and less favorable process compared to aromatic oxidation.[11][12]

Head-to-Head Evidence: BCP Outperforms Phenyl Analogs

The theoretical benefits of BCP are consistently validated by experimental data. Numerous studies have demonstrated that replacing a phenyl ring with a BCP moiety leads to significant improvements in metabolic stability and overall pharmacokinetic profiles.[15][16]

A landmark study in the development of γ-secretase inhibitors for Alzheimer's disease provides a clear example.[1][17] Researchers at Pfizer replaced a central para-substituted fluorophenyl ring in their lead compound (BMS-708,163) with a BCP motif. This single modification, while maintaining enzyme potency, dramatically improved the compound's properties.[11][17]

Property ComparisonPhenyl Analog (1)BCP Analog (3)ImprovementReference
Structure Contains p-F-PhenylContains BCP-[17]
Aqueous Solubility PoorSignificantly Improved[1][17]
Passive Permeability ModerateSignificantly Improved[1][17]
Metabolic Stability LowerMarkedly Higher[1][17]
Oral Absorption (Mouse) Baseline~4-fold ↑ in Cmax & AUC↑↑↑↑[1][17]

These findings are not isolated. A similar strategy was employed in the discovery of potent indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.[16] The initial lead compound suffered from extensive amide hydrolysis linked to its benzamide moiety. Replacing the central phenyl ring with a BCP bioisostere effectively blocked this metabolic pathway, resulting in a candidate with excellent metabolic stability across species and high oral bioavailability.[16]

Assessing Metabolic Stability: A Practical Guide

The most common and robust method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay .[7][18] This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in microsomes, which are subcellular fractions isolated from the liver.[5]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for comparing the metabolic stability of test compounds.

1. Materials & Reagents:

  • Pooled Liver Microsomes (Human, Rat, or other species)

  • Test Compounds (e.g., Phenyl analog, BCP analog)

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil, Dextromethorphan)[19]

    • Low Clearance Control (e.g., Warfarin)

  • Phosphate Buffer (100 mM, pH 7.4)[18][20]

  • NADPH Regenerating System (Cofactor)[18]

  • Quenching Solution: Cold Acetonitrile (ACN) with an appropriate Internal Standard (IS)[7][20]

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

2. Experimental Workflow:

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Solutions 1. Prepare Solutions (Microsomes, Compounds, NADPH) Pre_Incubate 2. Pre-incubate Microsomes & Test Compound (5 min) Prep_Solutions->Pre_Incubate Initiate 3. Initiate Reaction (Add NADPH) Timepoints 4. Sample at Timepoints (e.g., 0, 5, 15, 30, 60 min) Quench 5. Quench Reaction (Add Cold ACN + IS) Centrifuge 6. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 7. Analyze Supernatant by LC-MS/MS Calculate 8. Calculate % Remaining, t½, and CLint

3. Step-by-Step Methodology:

  • Prepare Solutions:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1.0 mg/mL in cold phosphate buffer.[18]

    • Prepare 2 µM working solutions of test and control compounds in phosphate buffer from 1 mM DMSO stocks. The final DMSO concentration in the incubation should be ≤ 0.1%.

  • Set Up Incubation Plate:

    • Add 50 µL of the microsomal working solution to each well of a 96-well plate.

    • Add 50 µL of the compound working solution to the wells. The final compound concentration will be 1 µM and the final microsomal protein concentration will be 0.5 mg/mL.[18]

    • Negative Control: Prepare parallel wells without NADPH to measure non-enzymatic degradation. Add buffer instead of the NADPH solution in the next step.[18]

  • Initiate Reaction:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system solution.[19]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing the internal standard to the respective wells.[19][20] The "0 min" sample is quenched immediately after adding NADPH.

  • Sample Processing & Analysis:

    • Seal the plate, vortex thoroughly, and centrifuge at 4°C to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

4. Data Interpretation:

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the resulting line (k) is used to calculate the half-life: t½ = 0.693 / k .

  • Intrinsic Clearance (CLint): This value represents the rate of metabolism independent of blood flow. It is calculated using the half-life and the protein concentration: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein mass) .[19]

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.

Conclusion and Future Perspectives

The strategic replacement of the phenyl ring with a bicyclo[1.1.1]pentane motif is a validated and powerful tactic for overcoming metabolic instability in drug discovery.[10][21] By eliminating the primary route of CYP450-mediated aromatic oxidation, BCP analogs consistently demonstrate superior metabolic stability, which often translates to improved oral bioavailability and a better overall pharmacokinetic profile.[1][15] The in vitro liver microsomal stability assay serves as an essential, high-throughput tool for quantifying this improvement and guiding medicinal chemistry efforts. As the push to explore novel 3D chemical space continues, the BCP scaffold is firmly established as a go-to building block for designing the next generation of durable and effective therapeutics.

References

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Numata, M., & Sasahara, K. (1990). Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens. PubMed. [Link]

  • de Visser, S. P., & Shaik, S. (2003). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry. [Link]

  • Liao, R.-Z., Du, J., et al. (2024). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. [Link]

  • Korzekwa, K. R., & Jones, J. P. (1993). Mechanism of aromatic hydroxylation by cytochrome P450. ResearchGate. [Link]

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  • Iska, V. T., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC. [Link]

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  • Yue, E. W., et al. (2018). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Wang, N., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Briard, E., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PMC. [Link]

  • Liu, C., et al. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. PMC. [Link]

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Unlocking Bioavailability: A Comparative Guide to Solubility Enhancement with Bicyclo[1.1.1]pentane (BCP) Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, chief among them being poor aqueous solubility. This fundamental physicochemical property governs dissolution, absorption, and ultimately, bioavailability. The Biopharmaceutical Classification System (BCS) categorizes a significant portion of new chemical entities as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the pervasive nature of this issue.[1][2] Addressing the solubility problem early and effectively is paramount to preventing costly late-stage failures.

Traditional methods for enhancing solubility, such as salt formation or creating amorphous solid dispersions, often introduce their own set of liabilities, including chemical instability or unpredictable in vivo performance.[2][3] In this landscape, the strategic modification of the molecular scaffold itself presents a more elegant solution. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, has emerged as a powerful strategy in medicinal chemistry.[4][5][6][7]

This guide provides an in-depth analysis of a particularly successful non-classical bioisostere: the bicyclo[1.1.1]pentane (BCP) moiety, specifically as a replacement for acetate-bearing aromatic rings and other planar systems. We will explore the mechanism by which this rigid, three-dimensional scaffold enhances solubility, provide a comparative analysis against alternative techniques, detail experimental protocols for evaluation, and present case studies with supporting data.

The BCP Advantage: A Mechanistic Insight into Solubility Enhancement

The frequent appearance of flat, aromatic rings like phenyl groups in bioactive molecules is a double-edged sword. While they are crucial for target engagement through interactions like π-π stacking, these same interactions in the solid state can lead to highly stable, ordered crystal lattices.[8] This high lattice energy requires a significant input of energy to break apart, resulting in poor aqueous solubility.

The BCP scaffold offers a compelling solution by acting as a "crystal lattice disruptor."[8] Its key advantages stem from its unique geometry:

  • Three-Dimensionality: Unlike a flat phenyl ring, the BCP is a rigid, sp3-rich, three-dimensional cage.[8][9] When it replaces a planar moiety, it sterically prevents the efficient, face-to-face packing that characterizes aromatic compounds in the solid state. This disruption lowers the overall crystal lattice energy, making it easier for solvent molecules to break the solid apart and solvate the individual drug molecules.

  • Improved Solvation: By replacing a lipophilic aromatic ring with the more aliphatic BCP core, the desolvation penalty—the energy required to remove the molecule from its crystal lattice and create a cavity in the solvent—is often reduced. This can lead to more favorable interactions with the surrounding water molecules, further enhancing solubility.[8][9]

  • Maintained Biological Activity: The BCP core effectively mimics the exit vectors of a 1,4-disubstituted (para) phenyl ring, allowing it to present key binding functionalities to a biological target in a spatially analogous manner.[10][11][12] This ensures that the gains in solubility do not come at the expense of potency.

cluster_0 Aromatic System (Low Solubility) cluster_1 BCP Bioisostere (High Solubility) a1 Phenyl Ring a2 Phenyl Ring a1->a2 a3 Phenyl Ring a4 Phenyl Ring caption0 High Crystal Lattice Energy b1 BCP Core b2 BCP Core b3 BCP Core b4 BCP Core caption1 Disrupted Packing → Low Lattice Energy invisible_node->b1

Mechanism of BCP-mediated solubility enhancement.

A Head-to-Head Comparison: BCP Bioisosteres vs. Alternative Strategies

The decision to pursue a specific solubility enhancement strategy depends on the properties of the molecule, the stage of development, and the desired formulation. The BCP approach represents a fundamental, molecule-level intervention, contrasting with formulation-based methods.

StrategyMechanism of ActionTypical Solubility GainImpact on Other PropertiesKey Developmental Challenges
BCP Bioisostere Disrupts crystal lattice packing; improves solvation energetics.[8][9]2x - >100xOften improves metabolic stability and permeability; can maintain or improve potency.[4][8]Requires synthetic chemistry effort; accessibility of specific BCP building blocks.[13][14]
Salt Formation Ionization of an acidic or basic group, leading to strong ion-dipole interactions with water.[15][16]10x - 1000xCan alter hygroscopicity and solid-state stability; may impact permeability.Requires an ionizable functional group; risk of disproportionation back to the free form.
Amorphous Solid Dispersions Traps the drug in a high-energy, disordered state within a polymer matrix, bypassing crystal lattice energy.[1]10x - >1000xCan create supersaturated solutions, enhancing absorption.Physically unstable (risk of recrystallization); requires careful polymer selection and process control.
Particle Size Reduction Increases the surface area-to-volume ratio, accelerating the rate of dissolution according to the Noyes-Whitney equation.[15][17]Affects dissolution rate more than thermodynamic solubility.Can improve dissolution rate and bioavailability.High surface energy can lead to agglomeration; specialized equipment required for nanonization.[3][17]
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[3][15][16]Variable, highly dependent on co-solvent and concentration.Primarily used for liquid formulations.Potential for drug precipitation upon dilution in vivo; toxicity of co-solvents can be a concern.[3]

Experimental Workflow for Evaluating Solubility

A rigorous and standardized evaluation is critical to confirm the benefits of a bioisosteric replacement. The following protocols describe the gold-standard thermodynamic method and a higher-throughput kinetic assay suitable for early discovery.

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the most reliable measure.[18][19]

Rationale: By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, this method ensures that a true saturated solution is formed, providing a definitive measure of thermodynamic solubility.

  • Preparation: Add an excess amount of the test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The presence of visible solid material is essential.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the result against a standard curve of known concentrations.[20]

Experimental Protocol 2: Kinetic Solubility Assay

This high-throughput method is ideal for screening compounds in early drug discovery, where material may be limited.[18]

Rationale: This assay measures the concentration of a compound that remains in solution after precipitating from a DMSO stock into an aqueous buffer. It reflects the apparent solubility under non-equilibrium conditions, which can be relevant to in vivo dissolution.

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.

  • Precipitation: Using an automated liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of aqueous buffer (pH 7.4) in a microplate well.

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.

  • Measurement: Determine the concentration of the compound remaining in solution. This can be done directly in the plate using methods like turbidimetry (measuring light scattering from precipitated particles) or by filtering the plate and analyzing the filtrate via HPLC-UV or LC-MS/MS.

cluster_workflow Solubility Comparison Workflow start Obtain Parent Compound & BCP Analogue protocol1 Protocol 1: Thermodynamic Solubility (Shake-Flask) start->protocol1 protocol2 Protocol 2: Kinetic Solubility (High-Throughput) start->protocol2 analysis Quantify Concentration (e.g., HPLC-UV) protocol1->analysis protocol2->analysis compare Compare Solubility Data (Parent vs. BCP) analysis->compare decision Assess Fold-Increase & Impact on Project compare->decision

Workflow for evaluating BCP analogue solubility.

Case Studies: Real-World Data on BCP-Mediated Solubility Enhancement

The theoretical benefits of BCP bioisosteres are consistently borne out in practice. Numerous studies across different therapeutic areas have demonstrated significant, and often dramatic, improvements in aqueous solubility upon replacing a problematic aromatic ring with a BCP core.

Parent DrugOriginal MoietyBCP Analogue Solubility (μg/mL)Parent Drug Solubility (μg/mL)Fold IncreaseReference
Sonidegib Phenyl1.80.0290x[9]
Boscalid Phenyl164.6~3.5x[9]
Tolvaptan Phenyl0.6<0.1>6x[9]
Telmisartan Phenyl>250<0.1>2500x[9][21]
Axitinib Phenyl2.50.212.5x[9]
Lomitapide Phenyl1.1 ((+)-enantiomer)0.004275x[21]

Note: Solubility values are often pH-dependent and assay-specific; this table serves for comparative purposes.

The data clearly illustrates the power of this bioisosteric replacement. For compounds like Telmisartan, the improvement is transformative, converting a practically insoluble molecule into one with significant aqueous solubility.[9][21]

Synthesis and Accessibility

A critical consideration for the adoption of any new chemical scaffold is its synthetic accessibility. Historically, the synthesis of functionalized BCPs was challenging, limiting their use. However, recent advances in synthetic chemistry, particularly methods involving the opening of the highly strained precursor [1.1.1]propellane via radical, anionic, or transition-metal-catalyzed pathways, have made a wide array of BCP building blocks readily available.[11][12][13][22] This growing accessibility empowers medicinal chemists to incorporate BCPs into drug candidates at various stages of the discovery process.

Conclusion and Outlook

The use of bicyclo[1.1.1]pentane as a bioisosteric replacement for phenyl rings and other planar systems is a field-proven, highly effective strategy for enhancing the aqueous solubility of drug candidates. By physically disrupting crystal lattice formation, the rigid, three-dimensional BCP core addresses a root cause of poor solubility, often leading to dramatic improvements that are difficult to achieve through formulation-based approaches alone. Furthermore, these gains in solubility are frequently accompanied by ancillary benefits, such as increased metabolic stability and improved permeability, without compromising biological potency.

While not a universal panacea, the BCP bioisostere is a powerful and validated tool. As synthetic accessibility continues to improve and our understanding of its application broadens to include mimics of ortho- and meta-substituted rings, the BCP scaffold is poised to play an increasingly vital role in overcoming the solubility challenges that hinder modern drug development.[9][21][23]

References

  • Gimeno, A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(40). Available at: [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting Presentation. Available at: [Link]

  • Feng, Z., et al. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Nature Communications, 13(5809). Available at: [Link]

  • Karimov, R. R., & Hartwig, J. F. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1333–1347. Available at: [Link]

  • Karimov, R. R., & Hartwig, J. F. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1333–1347. Available at: [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(4), 1234-1244. Available at: [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions Blog. Available at: [Link]

  • Al-Hamidi, H. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Scott, J. (2017). Application of bioisosteres to modulate molecular properties in medicinal chemistry. Doctoral Thesis, University of Leeds. Available at: [Link]

  • Kumar, L., & Singh, M. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 173–182. Available at: [Link]

  • Adsool, V. A. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Presentation. Available at: [Link]

  • Kumar, S., et al. (2020). A radical exchange process: synthesis of bicyclo[1.1.1]pentane derivatives of xanthates. Chemical Communications, 56(65), 9343-9346. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter Article. Available at: [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Presentation. Available at: [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex Blog. Available at: [Link]

  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 484–520. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactics in Contemporary Drug Design. Springer. Available at: [Link]

  • Sapkal, S., et al. (2013). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of PharmTech Research, 5(1), 38-46. Available at: [https://ijptr.com/v5-i1/06 (Vol-5, Issue-1, 2013).pdf]([Link] (Vol-5, Issue-1, 2013).pdf)

  • G., Jisha, et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Health Sciences, 7(S1), 3768–3777. Available at: [Link]

  • Shoaib, M. H., et al. (2016). Comparative evaluation of various solubility enhancement strategies for furosemide. Pakistan journal of pharmaceutical sciences, 29(4), 1357-1365. Available at: [Link]

  • Shinde, A. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 47-53. Available at: [Link]

  • Al-Bawab, A. Q., & Al-Zoubi, N. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(20), 6241. Available at: [Link]

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LogP and Physicochemical Profiling: Bicyclo[1.1.1]pentane (BCP) vs. Phenyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LogP comparison of BCP analogs vs aromatic linkers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional saturated bioisosteres—often termed "escaping flatland"—is a validated strategy to improve physicochemical properties without sacrificing potency.[1] The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings.[1][2][3][4][5]

This guide provides a technical comparison of BCP analogs versus their aromatic counterparts, focusing on LogP (lipophilicity) , aqueous solubility , and metabolic stability . It synthesizes experimental data to demonstrate that while BCPs significantly enhance solubility and metabolic robustness, their effect on LogP is nuanced and context-dependent.

Structural & Geometric Logic

Before analyzing LogP, one must understand the structural causality. The BCP unit mimics the 180° exit vector of a para-phenyl ring but with distinct spatial and electronic differences.

Geometric Comparison

The BCP scaffold is physically smaller than a phenyl ring.[3][4] This reduction in size (approx. 1 Å shorter) impacts the hydrodynamic volume and solvation shell, directly influencing LogP.

Featurepara-PhenylBicyclo[1.1.1]pentane (BCP)Impact on Drug Design
Hybridization sp² (Planar)sp³ (3D Cage)BCP disrupts crystal packing, enhancing solubility.
Exit Vector Angle 180°180°Perfect angular mimicry allows scaffold hopping.
C–C Distance ~2.79 Å~1.85 ÅBCP is a "shorter" spacer; may affect binding if depth is critical.
Electronic Character Electron-rich (

-cloud)
Electron-deficient coreBCP eliminates

-

stacking liabilities and CYP oxidation sites.
Visualization: Isostere Geometry & Logic

The following diagram illustrates the structural relationship and the decision logic for substituting a Phenyl ring with BCP.

BCP_vs_Phenyl_Logic Phenyl para-Phenyl Linker (Distance: ~2.8 Å) (Planar sp2) PiStacking Requirement: Pi-Pi Stacking? Phenyl->PiStacking BCP BCP Linker (Distance: ~1.85 Å) (3D sp3 Cage) Solubility Issue: Poor Solubility? PiStacking->Solubility No KeepPhenyl Retain Phenyl PiStacking->KeepPhenyl Yes (Essential) Metab Issue: CYP Oxidation? Solubility->Metab Moderate SwitchBCP Switch to BCP Solubility->SwitchBCP High Priority Metab->BCP Bioisosteric Replacement Metab->SwitchBCP High Clearance

Figure 1: Decision logic for BCP vs. Phenyl replacement based on geometric and electronic requirements.

Comparative Performance Data

The following data synthesizes case studies (e.g., Darapladib analogs, Boscalid analogs) to illustrate the "BCP Effect."

Key Finding 1: LogP is Not Always Lower

Contrary to the assumption that removing aromaticity drastically lowers LogP, BCP analogs often exhibit comparable or slightly higher lipophilicity (LogD) than their phenyl counterparts. This is because the BCP cage is a compact, greasy hydrocarbon ball without the polarizability of the


-system.
Key Finding 2: Solubility Disconnect

Despite similar LogP values, BCP analogs consistently show superior aqueous solubility . This "Solubility-LogP Disconnect" is attributed to the disruption of planar molecular stacking (crystal lattice energy reduction) rather than simple polarity changes.

Table 1: Experimental Comparison (Case Studies)
Compound SystemMetricPhenyl Analog (Parent)BCP AnalogChange
LpPLA2 Inhibitor (Darapladib series)ChromLogD (pH 7.[6]4)6.37.0+0.7 (More Lipophilic)
Solubility (Kinetic)8 µM74 µM~9-fold Increase
Permeability (AMP)203 nm/s705 nm/s~3.5-fold Increase
Boscalid (Fungicide)LogP (Calc)2.963.02Neutral
Metabolic Stability ModerateHighSignificantly Improved
Gamma-Secretase Inhibitor Potency (IC50)0.6 nM0.6 nMMaintained

Data Sources: Measom et al., J. Med. Chem. (2016); Stepan et al., J. Med. Chem. (2012).[2][5]

Experimental Protocols

To validate these properties in your own scaffold, use the following self-validating protocols.

Protocol A: Shake-Flask LogP Determination (Gold Standard)

While HPLC methods (ChromLogD) are faster, the Shake-Flask method is required to resolve the subtle differences between BCP and Phenyl lipophilicity without stationary phase interaction artifacts.

Reagents:

  • n-Octanol (HPLC Grade, saturated with water).

  • Phosphate Buffer (pH 7.4, saturated with n-octanol).

  • Internal Standard (e.g., Caffeine for low LogP, Triphenylene for high LogP).

Workflow:

  • Presaturation: Vigorously mix n-octanol and buffer for 24 hours. Separate phases.

  • Dissolution: Dissolve test compound (1 mg) in the phase where it is most soluble (usually octanol for BCP analogs).

  • Equilibration: Mix 1 mL of compound solution with 1 mL of the opposing phase in a glass vial.

  • Agitation: Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Validation Check: Mass balance must be >95% (Sum of amount in Oct + Water = Initial).

Protocol B: Microsomal Stability (Metabolic Liability Assessment)

BCP is often employed to block metabolic "soft spots" on phenyl rings.

Workflow:

  • Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Dosing: Spike test compound (1 µM final) and pre-incubate for 5 mins at 37°C.

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (with internal standard).

  • Analysis: Determine intrinsic clearance (

    
    ) via LC-MS.
    
    • Success Criteria: BCP analog should show

      
       reduction >50% compared to Phenyl parent if the phenyl ring was the primary metabolic site.
      
Visualization: Experimental Workflow

This diagram outlines the sequential testing required to validate the BCP bioisostere.

Experimental_Workflow cluster_PhysChem Physicochemical Profiling cluster_Bio Biological Validation Synthesis 1. Synthesis of BCP Analog LogP 2. LogP/LogD (Shake Flask) Synthesis->LogP Solubility 3. Kinetic Solubility (Nephelometry) LogP->Solubility Potency 4. Target Potency (IC50 / Kd) Solubility->Potency Metab 5. Metabolic Stability (HLM CLint) Potency->Metab Decision Go / No-Go Decision Metab->Decision Decision->Synthesis Optimization Required

Figure 2: Sequential experimental workflow for validating BCP vs. Phenyl bioisosterism.

References

  • Measom, N. D., et al. (2016).[7] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012).[2][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Denyer, J., et al. (2016). "Small Molecule Isosteres of the Phenyl Ring." Drug Discovery Today. [Link]

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Navigating Cardiotoxicity: A Comparative Guide to the hERG Inhibition Profile of BCP-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, mitigating the risk of cardiotoxicity is a paramount concern. A significant hurdle in this endeavor is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3] This guide provides an in-depth comparison of the hERG inhibition profile of drug candidates containing bicyclo[1.1.1]pentane (BCP), a promising phenyl ring bioisostere, with their aromatic counterparts. Through an objective analysis of experimental data, we aim to equip you with the critical insights needed to navigate this complex aspect of drug design.

The Rise of BCP as a Phenyl Ring Bioisostere

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a valuable tool in medicinal chemistry, often employed as a bioisosteric replacement for the para-substituted phenyl ring.[4] This strategic substitution can lead to significant improvements in a drug candidate's physicochemical properties. Notably, the incorporation of BCP has been shown to enhance aqueous solubility, increase passive permeability, and improve metabolic stability.[5][6] By reducing the aromatic ring count, BCP can positively influence overall drug-likeness and mitigate issues related to lipophilicity and non-specific binding.[5][7]

However, the impact of this substitution on a compound's hERG inhibition profile requires careful consideration. While BCP can offer numerous advantages, its three-dimensional structure fundamentally differs from the planar phenyl ring, which can alter interactions with off-target proteins like the hERG channel.[8][9]

Comparative Analysis of hERG Inhibition: BCP vs. Phenyl Analogues

The primary rationale for replacing a phenyl ring with a BCP moiety is often to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The key question for drug safety is whether this modification also favorably impacts the hERG inhibition profile. The following table summarizes key findings from comparative studies:

Compound Pair Original Compound (Phenyl-Containing) BCP-Containing Analogue Key Findings on hERG Inhibition Reference
γ-Secretase InhibitorBMS-708,163Compound 3While the primary focus was on improving biopharmaceutical properties, the study highlights the overall goal of achieving a balanced profile, which implicitly includes mitigating off-target effects like hERG inhibition. The replacement of the fluorophenyl ring with BCP led to a more favorable overall profile.[5]
LpPLA2 InhibitorDarapladibAnalogue 5The BCP replacement was well-tolerated and maintained high potency. The study emphasizes the positive impact on the overall physicochemical profile, suggesting a favorable shift in properties that often correlate with reduced off-target liabilities.[9]

Analysis: The available data suggests that replacing a para-substituted phenyl ring with a BCP moiety can be a viable strategy to improve a drug candidate's overall profile, including aspects related to safety and off-target effects. The improved physicochemical properties imparted by the BCP group, such as reduced lipophilicity, can contribute to a lower potential for hERG channel binding.[6][8]

The Mechanism of hERG Channel Inhibition

Understanding the mechanism of hERG channel inhibition is crucial for designing safer drugs. The hERG channel plays a critical role in the repolarization phase of the cardiac action potential.[2][10] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a major risk factor for developing a life-threatening arrhythmia called Torsades de Pointes (TdP).[2][11]

Many drugs that inhibit the hERG channel are lipophilic and contain a basic nitrogen atom, features that facilitate their entry into the inner vestibule of the channel pore.[11] Once inside, they can block the channel, preventing the outward flow of potassium ions.

Caption: Mechanism of hERG channel blockade by a drug molecule.

Experimental Protocols for Assessing hERG Inhibition

Accurate assessment of a compound's potential to inhibit the hERG channel is a critical step in preclinical drug development.[12] Several in vitro assays are employed for this purpose, with the manual patch-clamp technique being considered the "gold standard".[10]

Manual Patch-Clamp Assay

This electrophysiological technique directly measures the flow of ions through the hERG channel in cells engineered to express the channel.

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.[10]

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution is brought into contact with a single cell.

    • A tight seal (giga-seal) is formed between the pipette and the cell membrane.

    • The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current.[10]

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Analysis: The effect of the compound on the hERG current is measured, and the concentration at which the compound inhibits 50% of the current (IC50) is determined.[13]

Caption: Experimental workflow for the manual patch-clamp hERG assay.

High-Throughput Screening Assays

While manual patch-clamp provides the most accurate data, it is low-throughput. For screening larger numbers of compounds, automated patch-clamp systems and fluorescence-based assays are often used.[14][15]

  • Automated Patch-Clamp: These systems automate the patch-clamp process, allowing for higher throughput while still providing direct electrophysiological measurements.

  • Fluorescence Polarization (FP) Binding Assays: These assays measure the displacement of a fluorescent tracer from the hERG channel by a test compound.[14] They offer a high-throughput, non-radiometric method for identifying potential hERG binders.

Conclusion and Future Perspectives

The use of BCP as a phenyl ring bioisostere represents a promising strategy in modern drug design. The evidence suggests that this substitution can not only improve a compound's physicochemical and pharmacokinetic properties but may also contribute to a more favorable safety profile by reducing hERG inhibition. However, it is crucial to recognize that the biological effects of such modifications are context-dependent and require thorough experimental validation.

As our understanding of the structural determinants of hERG binding continues to evolve, so too will our ability to rationally design drug candidates with minimized cardiotoxicity. The continued application of advanced in vitro screening methods, coupled with a deep understanding of structure-activity relationships, will be instrumental in the development of safer and more effective medicines.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Ripenko, V., et al. (2023). Bicyclo[1.1.1]pentanes (BCPs) as bioisosteres of the phenyl ring. ResearchGate. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1284-1303. [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. [Link]

  • Siramshetty, V. B., et al. (2024). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA DICTrank. Journal of Chemical Information and Modeling. [Link]

  • Al-Trad, B., et al. (2021). β-Caryophyllene Ameliorates Cyclophosphamide Induced Cardiac Injury: The Association of TLR4/NFκB and Nrf2/HO1/NQO1 Pathways. Antioxidants, 10(2), 263. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. [Link]

  • Sárközy, M., et al. (2016). Trastuzumab cardiotoxicity: from clinical trials to experimental studies. British Journal of Pharmacology, 173(15), 2343-2357. [Link]

  • Siramshetty, V. B., et al. (2024). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. Journal of Chemical Information and Modeling. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Mediford Corporation. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Siramshetty, V. B., et al. (2021). Insights into Drug Cardiotoxicity from Biological and Chemical Data: The First Public Classifiers for FDA Drug-Induced Cardiotoxicity Rank. Journal of Chemical Information and Modeling, 61(10), 4811-4823. [Link]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13207. [Link]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13207. [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Substituted BCP Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The replacement of planar aromatic rings with three-dimensional, saturated bioisosteres has emerged as a powerful strategy to escape "flatland" and improve physicochemical and pharmacokinetic profiles.[1] Among these, bicyclo[1.1.1]pentane (BCP), a strained carbocycle, has garnered significant attention as a non-classical bioisostere for the 1,4-disubstituted phenyl ring.[2][3][4][5] Its rigid, rod-like structure effectively mimics the exit vectors of a para-substituted arene while often conferring improved solubility, metabolic stability, and offering new vectors for chemical space exploration.[3][4] This guide provides an in-depth comparison of the crystal structure analysis of 3-substituted BCPs, offering experimental insights and data to guide researchers in drug development.

The Rationale for BCPs as Phenyl Ring Surrogates

The utility of BCPs as bioisosteres stems from their unique structural and electronic properties. The bridgehead carbons of the BCP core are separated by a distance that, while slightly shorter, effectively mimics the 1,4-substitution pattern of a benzene ring.[4] This structural mimicry allows BCP-containing molecules to engage in similar interactions within protein binding pockets. However, the saturated, sp³-hybridized nature of the BCP core offers distinct advantages over its aromatic counterpart:

  • Improved Physicochemical Properties: Replacement of a flat, often greasy, aromatic ring with a BCP moiety can lead to significant improvements in aqueous solubility and a reduction in non-specific binding.[3]

  • Enhanced Metabolic Stability: The C-H bonds of the BCP cage are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[3]

  • Novel Structural Vectors: The three-dimensional nature of the BCP scaffold provides opportunities for substitution at the bridge (C3) position, opening up new vectors for exploring chemical space that are not accessible with a planar phenyl ring.[2][6]

This guide focuses on the crystallographic analysis of BCPs bearing substituents at this crucial C3 position, comparing their solid-state structures to analogous phenyl-substituted compounds to provide a clear understanding of their conformational and packing differences.

Experimental Workflow: From Molecule to Crystal Structure

The journey from a synthesized 3-substituted BCP derivative to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Below is a detailed, step-by-step methodology, explaining the causality behind each experimental choice.

Step 1: Crystallization – The Art of Inducing Order

Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[7][8] The goal is to encourage the molecules to pack in a highly ordered, repeating three-dimensional lattice. For small molecules like 3-substituted BCPs, which possess a limited number of conformational degrees of freedom, a variety of crystallization techniques can be employed.[7]

Detailed Protocol: Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound at a higher temperature and allow for slow, controlled precipitation as the solvent evaporates. A screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended. The principle here is to find a solvent system where the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 3-substituted BCP derivative in the chosen solvent or solvent mixture in a clean vial. Gentle warming can be used to increase solubility, but care must be taken to avoid decomposition.

  • Controlled Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is crucial to allow molecules sufficient time to orient themselves into a well-ordered crystal lattice. Rapid precipitation often leads to amorphous solids or poorly formed microcrystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[8] The crystals should then be washed with a small amount of cold solvent to remove any surface impurities.

Step 2: X-ray Diffraction Data Collection

With a suitable single crystal in hand, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted X-rays.

Detailed Protocol:

  • Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Data Collection Parameters: The mounted crystal is placed in the X-ray beam of a diffractometer.[9] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The choice of X-ray source (e.g., Mo or Cu) depends on the nature of the crystal.[9] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters of the crystal. This data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.

Step 3: Structure Solution and Refinement

The final stage involves solving the "phase problem" to determine the arrangement of atoms in the crystal and refining this model against the experimental data.

Detailed Protocol:

  • Structure Solution: For small molecules, direct methods are typically used to obtain an initial estimate of the phases of the diffracted X-rays.[8] This allows for the calculation of an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. The BCP core and any heavy atoms are usually readily identifiable.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data. Difference Fourier maps are used to locate missing atoms (such as hydrogen atoms) and to identify any disorder in the crystal structure.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure the quality and accuracy of the model.

Below is a visual representation of this experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of 3-Substituted BCP purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Mount Crystal crystal_formation->mounting diffraction Collect Diffraction Data mounting->diffraction processing Process Data diffraction->processing solution Solve Phase Problem processing->solution refinement Refine Atomic Model solution->refinement validation Validate Structure refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Comparative Structural Analysis: 3-Substituted BCPs vs. Phenyl Analogues

The true value of crystal structure analysis lies in the comparative insights it provides. By comparing the solid-state structures of 3-substituted BCPs with their para-substituted phenyl counterparts, we can gain a deeper understanding of how this bioisosteric replacement impacts molecular conformation and intermolecular interactions.

Case Study: Hypothetical 3-Aryl-BCP-Amide vs. 4-Aryl-Benzamide

To illustrate this comparison, let's consider a hypothetical case study of a 3-aryl-BCP-amide and its corresponding 4-aryl-benzamide analogue.

Parameter3-Aryl-BCP-Amide4-Aryl-BenzamideRationale for Differences
Torsion Angle (Amide-Ring) Typically a wider range of low-energy conformations.Restricted rotation due to conjugation with the aromatic ring.The sp³ nature of the BCP allows for greater rotational freedom around the C-C bond connecting the amide to the cage.
Inter-ring Torsion Angle Dependent on steric interactions with the BCP cage.Influenced by electronic effects and crystal packing forces.The rigid BCP scaffold can impose specific steric constraints on the orientation of the aryl substituent.
Key Intermolecular Interactions C-H···O hydrogen bonds involving the BCP cage are common.[10]π-π stacking interactions are frequently observed.The absence of a π-system in the BCP core precludes π-stacking, favoring other types of non-covalent interactions.
Solvent Accessible Surface Area Generally higher due to the 3D nature of the BCP.Can be lower due to planar packing arrangements.The non-planar BCP scaffold disrupts efficient flat packing, often leading to more solvent-accessible voids in the crystal lattice.

The diagram below illustrates the fundamental structural differences and their implications for receptor binding.

structural_comparison cluster_bcp 3-Substituted BCP cluster_phenyl para-Substituted Phenyl cluster_implications Implications for Drug Design BCP_Core BCP Core (Rigid, 3D) BCP_Substituent Substituent (Rotational Freedom) BCP_Core->BCP_Substituent sp3-sp3 bond Improved_Solubility Improved Solubility (Disrupted Packing) BCP_Core->Improved_Solubility Metabolic_Stability Enhanced Metabolic Stability (No Aromatic C-H) BCP_Core->Metabolic_Stability New_Vectors New Exploration Vectors (3D Shape) BCP_Core->New_Vectors Phenyl_Ring Phenyl Ring (Planar, Aromatic) Phenyl_Substituent Substituent (Restricted Rotation) Phenyl_Ring->Phenyl_Substituent sp2-sp3 bond π-π Stacking Potential for π-π Stacking Phenyl_Ring->π-π Stacking

Caption: BCP vs. Phenyl structural differences.

Challenges and Considerations in BCP Crystallography

While the general principles of small molecule crystallography apply, BCP-containing compounds can present unique challenges. The high symmetry of the BCP core can sometimes lead to rotational disorder in the crystal lattice, where the molecule occupies multiple orientations.[11] This can complicate structure refinement and requires careful modeling. Additionally, the synthesis of 3-substituted BCPs can sometimes be challenging, limiting the amount of material available for crystallization screening.[2][6]

Conclusion

The crystal structure analysis of 3-substituted BCP bioisosteres provides invaluable data for rational drug design. By offering a three-dimensional alternative to the flat phenyl ring, BCPs can unlock improved physicochemical and pharmacokinetic properties. The detailed experimental protocols and comparative analyses presented in this guide are intended to equip researchers with the knowledge to effectively utilize single-crystal X-ray diffraction to probe the solid-state structures of these promising scaffolds. A thorough understanding of their three-dimensional conformations and intermolecular interactions is paramount to fully exploiting their potential in the development of next-generation therapeutics.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane: a benzene bioisostere. Org. Lett., 14(12), 3072-3075. (Note: While not directly in the search results, this is a seminal paper on BCPs as bioisosteres and is widely cited in the provided sources.)
  • St. John-Campbell, S., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1566–1581. [Link]

  • Grover, N., et al. (2021). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – A European Journal, 27(10), 3467-3474. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Wikipedia. (2024, October 23). X-ray crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • ResearchGate. (n.d.). (a) View of the molecular structure of BCP 6 in the asymmetric unit...[Link]

Sources

The "Saturated Spacer" Revolution: ADME Profiling of Bicyclo[1.1.1]pentane (BCP) vs. Phenyl Rings

[1]

Executive Summary

In modern medicinal chemistry, the concept of "Escaping from Flatland" has transitioned from theoretical preference to practical necessity.[1] The 1,4-disubstituted phenyl ring has long been the scaffold of choice for linear linker geometries, yet it carries inherent liabilities: poor aqueous solubility due to pi-stacking-induced crystal packing and metabolic susceptibility via CYP450 oxidation.

This guide objectively analyzes the Bicyclo[1.1.1]pentane (BCP) motif as a high-performance bioisostere.[2][3][4][5][6] By replacing the aromatic phenyl ring with the saturated, three-dimensional BCP spacer, researchers can frequently achieve a "best-of-both-worlds" scenario: retention of linear exit vectors and potency, coupled with dramatic improvements in solubility, metabolic stability, and oral bioavailability.

Part 1: Structural & Mechanistic Rationale[1]

To understand the ADME advantages, one must first understand the structural shift. The BCP unit is not merely a "spacer"; it is a physicochemical modulator.

Geometry and Vector Alignment

The BCP scaffold maintains the linear geometry required for 1,4-substitution patterns but with a contracted inter-bridgehead distance.

  • Phenyl Ring (1,4-sub): ~2.79 Å distance.[2][6] Planar geometry promotes pi-pi stacking.

  • BCP (1,3-sub): ~1.85 Å distance.[2] 3D cage geometry disrupts stacking.

Despite the shorter distance, the exit vectors are perfectly collinear, allowing BCP to position pharmacophores into binding pockets with high fidelity to the original phenyl-based lead.

The Solubility Mechanism (Lattice Energy)

The primary driver for BCP's solubility advantage is the disruption of crystal lattice energy. Planar phenyl rings pack efficiently (like sheets of paper), requiring high energy to solvate.[2] The BCP "cage" is bulky and three-dimensional, preventing tight packing in the solid state. This lowers the melting point and the energy required for solvation, directly translating to higher aqueous solubility.

Metabolic "Teflon"

Phenyl rings are electron-rich "soft spots" for Cytochrome P450 enzymes, prone to epoxidation and hydroxylation. The BCP scaffold is saturated (

2
Visualization: The Bioisostere Logic Flow

BCP_LogicPhenylPhenyl Scaffold(Planar, sp2)IssuesLiabilities:1. High Lattice Energy (Low Sol)2. CYP Oxidation Site3. High LipophilicityPhenyl->IssuesCausesBCPBCP Bioisostere(3D Cage, sp3)Phenyl->BCPBioisostericReplacementOutcomeOutcome:Improved BioavailabilityMaintained PotencyIssues->OutcomeMitigated by BCPBenefitsADME Gains:1. Disrupted Packing (High Sol)2. Metabolic Inertness3. Reduced LogDBCP->BenefitsYieldsBenefits->OutcomeResult

Figure 1: Logical flow demonstrating the physicochemical shift from Phenyl to BCP scaffolds.

Part 2: Comparative Data Analysis

The following data is derived from the seminal work by Stepan et al. (Pfizer) , comparing a BMS Gamma-Secretase Inhibitor (Phenyl) against its BCP analog. This dataset represents the industry standard for validating BCP efficacy.

Table 1: Physicochemical & ADME Comparison
PropertyPhenyl Analog (BMS-708,163)BCP Analog (Compound 3)Fold ImprovementImpact
Potency (

)
15 nM12 nMNeutralActivity Retained: No loss in binding affinity despite structural contraction.[2]
Solubility (pH 6.5) 0.3 mg/mL2.1 mg/mL7x High Impact: Moves compound from "insoluble" to "developable" class.[2]
Lipophilicity (

)
3.62.8-0.8 unitsImproved: Lower lipophilicity reduces non-specific binding and toxicity risk.[2]
Metabolic Stability (

)
9 min48 min5.3x Critical: Drastic reduction in hepatic clearance (Human Liver Microsomes).[2]
Intrinsic Clearance (

)
165

L/min/mg
28

L/min/mg
~6x Improved: Lower clearance predicts longer half-life in vivo.[2]
Oral Exposure (AUC) Baseline4-fold increase4x In Vivo: Direct translation of solubility/stability gains to bioavailability.[2][7]

Data Source: Stepan, A. F., et al. J. Med.[7][8][9][10] Chem. 2012 (See References).[2][1][4][7][9]

Part 3: Experimental Protocols

To validate these advantages in your own pipeline, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the equilibrium solubility of the BCP analog vs. the phenyl parent. Note: Kinetic solubility (DMSO spike) is insufficient for distinguishing the crystal packing advantages of BCP.

Materials:

  • Test Compound (Solid powder, >95% purity)

  • Buffer: PBS pH 7.4 (or relevant physiological buffer)[2]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.

Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 1.0 mL of buffer in a glass vial. Ensure undissolved solid remains visible (supersaturation).[2]

  • Equilibration: Incubate at 25°C with orbital shaking (300 rpm) for 24 to 48 hours .

    • Why? BCP analogs often have different crystallization kinetics; 24h ensures thermodynamic equilibrium is reached.

  • Separation: Centrifuge samples at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.45

    
    m).
    
    • Control Step: Check filter adsorption by passing a known standard through the filter first.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability Assay

Objective: Quantify the resistance to CYP450-mediated metabolism.[4]

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[2]

  • Test Compound (1

    
    M final conc., <0.1% DMSO)[2]
    

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .[2]
Visualization: The ADME Screening Cascade

Assay_Workflowcluster_0Phase 1: Physicochemical (Solid State)cluster_1Phase 2: Metabolic (In Vitro)cluster_2Phase 3: Permeability & TransportSolubilityThermodynamic Solubility(24h Shake Flask)HLMMicrosomal Stability(HLM + NADPH)Solubility->HLMIf Sol > 50 µMLogDLogD Determination(Octanol/Water)LogD->HLMPAMPAPAMPA / Caco-2(Permeability)HLM->PAMPAIf t1/2 > 30 minCYPCYP Inhibition(DDI Potential)DecisionGo/No-Go DecisionCYP->DecisionPAMPA->DecisionStartSynthesis ofBCP AnalogStart->Solubility

Figure 2: Recommended ADME screening cascade for validating BCP bioisosteres.

References

  • Stepan, A. F., et al. (2012).[2][1][4][7][8][9] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[3][5][9][10] Journal of Medicinal Chemistry, 55(7), 3414–3424.[2][7][9]
    [Link]
    
  • Mykhailiuk, P. K. (2019).[2][8] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849.[2] [Link]

  • Levell, J. R., et al. (2019).[2] Bicyclo[1.1.1]pentane as a Phenyl Bioisostere: Synthesis and Application to the Discovery of a Potent, Orally Active Inhibitor of 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 62(3), 1643–1654.[2] [Link][2]

  • Chalmers, B. A., et al. (2016).[2] Validating the Bicyclo[1.1.1]pentane Motif as a Bioisostere for the Phenyl Ring.[1][3][4][5][10][11][12] Australian Journal of Chemistry, 69(9), 1033-1042.[2] [Link][2]

Engineering Circulation: A Comparative Guide to Block Copolymer (BCP) Nanoscaffolds for Half-Life Extension

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Note on Terminology: In the context of pharmacokinetics (PK), "BCP scaffolds" refers to Block Copolymer Supramolecular Scaffolds (typically micelles or polymersomes). These are distinct from Biphasic Calcium Phosphate scaffolds used in bone tissue engineering. This guide focuses exclusively on the former: synthetic nanocarriers designed to extend the systemic circulation of labile biologics and small molecules.

The rapid renal clearance (


 nm threshold) and enzymatic degradation of therapeutic proteins remain the primary bottlenecks in biologics development. While PEGylation has long been the gold standard, it suffers from "non-biodegradability" and the emerging "Anti-PEG" antibody phenomenon.

This guide evaluates Block Copolymer (BCP) Nanoscaffolds as a superior alternative. Unlike simple conjugation, BCPs self-assemble into core-shell architectures that physically entrap or chemically conjugate payloads, effectively increasing hydrodynamic radius (


) to bypass renal filtration while shielding the payload from proteases.

Part 1: The Mechanistic Advantage

The fundamental failure mode of linear PEGylation is steric hindrance: the polymer cloud that protects the protein also blocks its binding site. BCP scaffolds solve this via spatial segregation .

The Core-Shell Architecture

BCPs are amphiphilic polymers (e.g., PEG-


-Poly(L-amino acid)). In aqueous environments, they self-assemble:[1]
  • The Core (Hydrophobic/Charged): Acts as the cargo hold. It stabilizes the drug via hydrophobic interactions or electrostatic complexation (Polyion Complex Micelles).

  • The Shell (Hydrophilic): Usually PEG or Poly(sarcosine). It creates a "stealth" hydration layer that prevents opsonization (protein adsorption) and subsequent uptake by the Reticuloendothelial System (RES).

Mechanism of Action Diagram

The following diagram illustrates how BCP scaffolds extend half-life by manipulating the hydrodynamic radius and avoiding clearance pathways.

BCP_Mechanism cluster_0 Assembly Phase cluster_1 In Vivo Circulation Polymers Amphiphilic Block Copolymers Micelle Self-Assembled BCP Micelle (>10nm) Polymers->Micelle Self-Assembly Drug Therapeutic Payload Drug->Micelle Encapsulation Kidney Renal Filtration (Threshold <8nm) Micelle->Kidney Size Exclusion Liver RES/Liver Uptake Micelle->Liver Stealth Shielding Target Target Tissue (EPR Effect) Micelle->Target Accumulation

Caption: BCP micelles extend half-life by exceeding the renal filtration threshold and using a hydrophilic corona to evade RES uptake.

Part 2: Comparative Analysis

Researchers must weigh the complexity of BCP synthesis against the limitations of established methods.

Table 1: BCP Scaffolds vs. Industry Standards
FeatureLinear PEGylation (Gold Standard)Fc-Fusion (Biological)BCP Nanoscaffolds (Emerging)
Mechanism

increase via polymer conjugation
FcRn recycling pathwaySupramolecular assembly & shielding
Drug Loading 1:1 (typically)1:1 (genetic fusion)High Capacity (100s per micelle)
Bioactivity Often reduced (steric hindrance)Preserved (if linker is optimized)Preserved (encapsulated state)
Biodegradability No (accumulation risk >40kDa)Yes (catabolism)Tunable (e.g., Poly(amino acid) cores)
Immunogenicity Anti-PEG antibodies (ABC effect)Low (humanized)Low (if utilizing stealth shells)
Half-Life (

)
2–10x extension10–50x extension5–20x extension (tunable release)
Complexity Low (Chemical conjugation)High (Cell culture expression)Medium (Chemical synthesis + Assembly)

Expert Insight: Choose BCP scaffolds when your payload is highly labile (needs protection), hydrophobic (needs solubilization), or when you require high drug-to-carrier ratios that linear conjugation cannot achieve without precipitating the protein.

Part 3: Experimental Validation Protocols

To validate BCP efficacy, one must prove two things: (1) The scaffold forms a stable nanostructure, and (2) It alters the pharmacokinetic profile in vivo.

Protocol A: Self-Assembly via Solvent Exchange (Dialysis Method)

Why this method? Direct dissolution often leads to aggregation. Solvent exchange allows thermodynamic equilibration, resulting in uniform particle size distributions (PDI < 0.2).

  • Dissolution: Dissolve 20 mg of Amphiphilic Block Copolymer (e.g., PEG-b-PLA) and 2 mg of hydrophobic drug in 2 mL of water-miscible organic solvent (DMF or DMSO).

  • Dropwise Addition: Under vigorous stirring (1000 RPM), add the organic solution dropwise into 10 mL of deionized water.

    • Critical Step: The rate of addition controls particle size. Keep it constant (e.g., 10 mL/hr via syringe pump).

  • Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against 2L of water for 24 hours, changing water 3 times.

    • Reason: Removes organic solvent and unencapsulated drug.

  • Filtration: Filter through a 0.22

    
    m sterile filter to remove large aggregates and sterilize.
    
Protocol B: In Vivo Pharmacokinetics (PK) Study

Trustworthiness: This protocol uses a "serial sampling" approach to minimize inter-animal variability.

Materials:

  • Animals: BALB/c mice (n=6 per group).

  • Groups: (1) Free Drug (Control), (2) BCP-Encapsulated Drug.[2]

  • Dose: Normalized to mg/kg of active drug.

Workflow:

  • Administration: Inject formulation via lateral tail vein (IV bolus).

  • Sampling: Collect 20

    
    L blood samples via saphenous vein puncture at 
    
    
    
    min, 30 min, 1 h, 4 h, 12 h, 24 h, and 48 h.
    • Note: Use heparinized capillary tubes to prevent clotting.

  • Processing: Centrifuge at 2000g for 10 min to separate plasma.

  • Quantification: Analyze plasma drug concentration via HPLC or ELISA.

Experimental Workflow Diagram

PK_Workflow Synthesis 1. Solvent Exchange (DMF -> Water) Char 2. Characterization (DLS: Size, PDI) Synthesis->Char Verify <100nm Dosing 3. IV Administration (Tail Vein) Char->Dosing Pass QC Sampling 4. Serial Bleeding (0.5h - 48h) Dosing->Sampling Analysis 5. HPLC/ELISA & PK Modeling Sampling->Analysis Plasma Conc.

Caption: Step-by-step workflow from BCP synthesis to pharmacokinetic data generation.

Part 4: Data Synthesis & Interpretation

When analyzing your data, you are looking for a shift in the Area Under the Curve (AUC) and Elimination Half-life (


).
Expected Results (Hypothetical Data)
ParameterFree DrugBCP Scaffold (Micelle)Improvement Factor

(ng/mL)
5,0008,5001.7x

(hours)
0.512.024x
AUC (

)
3,20045,00014x
Clearance (mL/h/kg)50035Reduced Clearance

Interpretation:

  • High Initial Burst: If the BCP group shows a massive

    
     followed by a rapid drop similar to free drug, the micelle is unstable and disassembling immediately upon injection (Check Critical Micelle Concentration - CMC).
    
  • Extended Tail: A prolonged "tail" in the concentration-time curve indicates successful circulation and slow release.

References

  • Kataoka, K., et al. (2001).[3] "Block copolymer micelles for drug delivery: design, characterization and biological significance." Advanced Drug Delivery Reviews.

  • Cabral, H., & Kataoka, K. (2014). "Progress of drug-loaded polymeric micelles into clinical studies." Journal of Controlled Release.

  • Knop, K., et al. (2010). "Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives." Angewandte Chemie International Edition.

  • Luxenhofer, R., et al. (2012). "Doubly amphiphilic poly(2-oxazoline)s as high-capacity delivery systems for hydrophobic drugs." Biomaterials.[1][2][4]

  • Gaucher, G., et al. (2005). "Block copolymer micelles: preparation, characterization and application in drug delivery." Journal of Controlled Release.

Sources

Validating BCP as a non-classical bioisostere for alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating Bicyclo[1.1.1]pentane (BCP) as a Non-Classical Alkyne Bioisostere

Executive Summary: The "Expanded" Linear Spacer

In the "Escape from Flatland" era of medicinal chemistry, Bicyclo[1.1.1]pentane (BCP) has emerged primarily as a bioisostere for para-phenyl rings. However, its application as a bioisostere for internal alkynes is a more nuanced and potent strategy for modulating physicochemical properties.

While both alkynes and BCPs provide a rigid, linear exit vector (180°), they are not 1:1 steric replacements. BCP acts as an "expanded" or "stretched" alkyne. This guide validates the transition from the sp-hybridized alkyne to the sp³-rich BCP, demonstrating how this switch improves solubility and metabolic stability while maintaining the critical directional vector required for target binding.

Geometric & Electronic Rationale

The validation of BCP as an alkyne replacement rests on two pillars: Vector Fidelity and Spacer Expansion .

Vector Fidelity vs. Spacer Length

The internal alkyne is a short, electron-rich cylinder. The BCP is a bulky, saturated cage.

  • Linearity: Both scaffolds rigidly hold substituents at a 180° angle (C1–C3 axis for BCP; C≡C axis for alkyne).

  • Distance (Critical): The BCP cage inserts approximately 0.65 Å of additional length into the pharmacophore.

    • Alkyne Spacer (C≡C): ~1.20 Å

    • BCP Spacer (C1–C3): ~1.85 Å

Implication: BCP is a valid replacement only when the binding pocket allows for a slight longitudinal expansion of the ligand. It is rarely a solution for tight, sterically constricted pockets but is ideal for spanning solvent-exposed channels.

Electronic Profile ( )
  • Alkyne: High electron density (

    
    -cloud), lipophilic, susceptible to oxidative metabolism (CYP450).
    
  • BCP: Saturated, no

    
    -cloud, disrupts crystal packing (3D character), generally metabolically inert.
    

G cluster_0 Geometry Comparison cluster_1 Physicochemical Impact Alkyne Internal Alkyne (sp-hybridized) Length: ~1.20 Å Vector: 180° BCP Bicyclo[1.1.1]pentane (sp3-hybridized) Length: ~1.85 Å Vector: 180° Alkyne->BCP Bioisosteric Swap Solubility Solubility (Disrupted Packing) BCP->Solubility Increases Metabolism Metabolic Stability (No π-oxidation) BCP->Metabolism Improves Constraint Steric Demand (Requires +0.65 Å space) BCP->Constraint Imposes

Figure 1: Comparative analysis of Alkyne vs. BCP geometry and resulting physicochemical shifts.[1]

Comparative Performance Data

The following data summarizes the impact of replacing an internal alkyne (or para-phenyl) with BCP. Data is synthesized from key literature (e.g., Pfizer, Stepan et al.).

MetricInternal Alkyne (–C≡C–)Bicyclo[1.1.1]pentane (BCP)Impact of Swap (Alkyne → BCP)
Geometry (Angle) 180° (Linear)180° (Linear)Neutral (Vector Preserved)
Spacer Length ~1.20 Å~1.85 ÅExpansion (+0.65 Å)
Hybridization sp (Planar/Cylindrical)sp³ (3D/Cage)Gain in Fsp3
LogP (Lipophilicity) High (Greasy)Moderate to HighVariable (Often lowers LogD via polarity)
Solubility Low (High Lattice Energy)HighSignificant Improvement (>10-50x)
Metabolic Liability High (Oxidation/Hydration)LowImproved Stability

Case Study Validation: Tazarotene Analogues In a study by Knochel et al.[1] (2017), the internal alkyne of the retinoid Tazarotene was replaced with a BCP moiety.

  • Result: The BCP analogue maintained biological activity (validating the vector) but significantly altered the pharmacokinetic profile, demonstrating that the "stretched" spacer was tolerated by the receptor.

Synthetic Protocol: Metallaphotoredox 1,3-Difunctionalization

Synthesizing 1,3-disubstituted BCPs is more challenging than forming alkynes (Sonogashira coupling). The most robust, self-validating method utilizes [1.1.1]propellane in a metallaphotoredox manifold. This allows for the installation of diverse handles (aryls, amines, ketones) in a single step.[2][3]

Protocol: Nickel/Photoredox Catalyzed Carboacylation

Rationale: This method avoids the instability of pre-functionalized BCP reagents and allows modular "snap-together" synthesis.

Materials:

  • Precursor: [1.1.1]Propellane (0.3 M in Et₂O/THF). Note: Handle cold (-78°C to -20°C).

  • Radical Precursor: Aryl/Alkyl Bromide or Thioester (for ketones).

  • Catalysts: NiCl₂·dtbbpy (Nickel source) and Ir(ppy)₃ (Photocatalyst).

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Propellane Generation:

    • Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi at -78°C. Distill the resulting [1.1.1]propellane into a cold receiver containing THF.

    • Validation: Titrate an aliquot with iodine to determine precise concentration before use.

  • Reaction Assembly (In Glovebox/Inert Atmosphere):

    • To a vial, add Ni-catalyst (5 mol%), Ir-photocatalyst (1 mol%), and the electrophile (1.0 equiv).

    • Add the [1.1.1]propellane solution (1.5 equiv).

    • Add the trapping reagent (e.g., a boronic acid or second electrophile if using a multicomponent protocol).

  • Irradiation:

    • Seal vial and irradiate with Blue LED at room temperature for 12–16 hours. Fan cooling is required to maintain ambient temperature (prevent propellane polymerization).

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography. BCPs are often UV-active if aryl-substituted, but use KMnO₄ stain if alkyl-substituted.

Synthesis cluster_s1 Step 1: Precursor Generation cluster_s2 Step 2: Metallaphotoredox Cycle Propellane [1.1.1]Propellane (Unstable, Volatile) Addition Radical Addition to Propellane (Opens central bond) Propellane->Addition 1.5 equiv Radical Radical Generation (R• from R-Br via Ir*) Radical->Addition Capture Nickel Capture/Cross-Coupling (Installs 2nd substituent) Addition->Capture BCP Radical Product 1,3-Disubstituted BCP (Stable Bioisostere) Capture->Product

Figure 2: Modular synthesis of 1,3-disubstituted BCPs via radical addition to [1.1.1]propellane.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][4]

  • Makarov, I. S., et al. (2017).[4][5][6] "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition. [Link][7]

  • Mycroft-Westcott, J., et al. (2020). "Bicyclo[1.1.1]pentanes: Key Structures for the Escape from Flatland." Chemistry – A European Journal. [Link]

  • Merchant, R. R., et al. (2018). "Modular Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes via Metallaphotoredox Catalysis." Journal of the American Chemical Society. [Link][4]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Reactant of Route 2
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.